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  • Product: Ethyl 3-anilino-3-oxopropanoate
  • CAS: 53341-66-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Ethyl 3-anilino-3-oxopropanoate

Executive Summary Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a critical -amido ester intermediate, primarily utilized in the synthesis of 4-hydroxyquinolines via the Knorr quinoline synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a critical


-amido ester intermediate, primarily utilized in the synthesis of 4-hydroxyquinolines via the Knorr quinoline synthesis and other heterocyclic pharmacophores.

The synthesis of this molecule presents a classic chemoselectivity challenge: the kinetic competition between the formation of the desired mono-amide ester and the thermodynamic sink of the diamide (malonanilide). This guide details two validated protocols—Thermal Condensation (for scalability) and Acyl Chloride Substitution (for high precision)—designed to maximize mono-substitution and suppress side reactions.

Part 1: Chemical Identity & Strategic Importance

PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Name Ethyl malonanilate
CAS Number 53341-66-5
Molecular Formula

Molecular Weight 207.23 g/mol
Physical State Low-melting solid (MP: 38–42 °C) or viscous oil
Solubility Soluble in EtOH, DCM, EtOAc; slightly soluble in water
Key Application Precursor to 4-hydroxy-2-quinolones (Knorr Synthesis)
Structural Analysis

The molecule contains two electrophilic carbonyl centers. The synthesis must selectively target one ester group of diethyl malonate with aniline while leaving the second ester intact for subsequent cyclization or derivatization.

Part 2: Mechanistic Analysis

The formation of ethyl malonanilate proceeds via Nucleophilic Acyl Substitution . The amine nitrogen of aniline acts as the nucleophile, attacking the carbonyl carbon of the ester (or acid chloride).

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired mono-ester pathway and the unwanted diamide pathway.

ReactionMechanism Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack DEM Diethyl Malonate (Electrophile) DEM->Tetrahedral Product Ethyl Malonanilate (Target Mono-Ester) Tetrahedral->Product - EtOH Ethanol Ethanol (Leaving Group) Tetrahedral->Ethanol Diamide Malonanilide (Side Product) Product->Diamide + Aniline (Excess Heat/Time)

Figure 1: Mechanistic pathway showing the critical competition between mono-substitution (green) and di-substitution (red).

Part 3: Experimental Protocols

Method A: Thermal Condensation (Industrial Standard)

Principle: This method utilizes excess diethyl malonate as both reagent and solvent. The excess ester statistically favors mono-substitution and suppresses diamide formation. The reaction is driven by the continuous removal of ethanol.

Reagents
  • Aniline (freshly distilled): 1.0 equiv

  • Diethyl Malonate: 2.0 – 3.0 equiv (Excess is critical)

  • Catalyst (Optional): Dimethylformamide (DMF) or catalytic Sodium Ethoxide (0.05 equiv) can accelerate the rate but requires stricter temperature control.

Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or short-path distillation head), charge diethyl malonate (3.0 equiv).

  • Heat: Heat the diethyl malonate to 110–120 °C.

  • Addition: Add aniline (1.0 equiv) dropwise over 30–60 minutes. Note: Slow addition maintains a high local concentration of diester relative to aniline.

  • Reaction: Maintain temperature at 130–140 °C. Monitor the collection of ethanol in the trap. The reaction is complete when the theoretical volume of ethanol is collected (approx. 2–4 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Distillation: Remove excess diethyl malonate under reduced pressure (high vacuum).

    • Crystallization: The residue (crude ethyl malonanilate) will solidify upon standing or cooling. Recrystallize from ethanol/hexane or isopropyl ether.

Yield Expectation: 75–85% Process Control: If a white precipitate (diamide) forms during the reaction, the temperature is too high or the aniline concentration is too high.

Method B: Acyl Chloride Substitution (High Precision)

Principle: This method uses Ethyl Malonyl Chloride (Ethyl 3-chloro-3-oxopropanoate), which is significantly more reactive than the ester. This allows the reaction to proceed at low temperatures (


 °C), kinetically locking the product and preventing diamide formation.
Reagents
  • Aniline: 1.0 equiv

  • Ethyl Malonyl Chloride: 1.1 equiv

  • Triethylamine (TEA) or Pyridine: 1.2 equiv (Acid Scavenger)

  • Dichloromethane (DCM): Solvent (anhydrous)

Workflow Diagram

AcylChlorideWorkflow Setup Setup: Flame-dried flask, N2 atm Solvent: Anhydrous DCM Cooling Cool to 0 °C Setup->Cooling Addition Add Aniline + TEA Dropwise add Ethyl Malonyl Chloride Cooling->Addition Reaction Stir 0 °C -> RT (2-4 hours) Addition->Reaction Quench Quench with dilute HCl (Removes excess amine) Reaction->Quench Extraction Extract Organic Layer Wash w/ NaHCO3, Brine Quench->Extraction Isolation Dry (MgSO4) & Concentrate Extraction->Isolation

Figure 2: Step-by-step workflow for the acyl chloride synthesis route.

Protocol
  • Preparation: Dissolve aniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add ethyl malonyl chloride (11 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine salts.

    • Wash with saturated

      
       and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The resulting oil often crystallizes upon cooling. If necessary, purify via silica gel column chromatography.

Yield Expectation: 85–95%

Part 4: Characterization & Validation

To validate the synthesis, compare the isolated product against the following standard data.

Physical Properties[1][2][3]
  • Appearance: White to off-white crystalline solid (or colorless oil that solidifies).

  • Melting Point: 38–42 °C. (Note: Impure samples often remain as oils).

Spectroscopic Data ( NMR)

The NMR spectrum provides a self-validating signature. Look for the "active methylene" singlet, which distinguishes the product from starting materials.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.25 – 1.35 Triplet (

Hz)
3HEthyl

3.45 – 3.55 Singlet2HActive Methylene

4.20 – 4.30 Quartet (

Hz)
2HEthyl

7.10 – 7.60 Multiplet5HAromatic Protons (Phenyl)
9.20 – 9.50 Broad Singlet1HAmide

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Formation of Diamide (Malonanilide) Temperature too high (>150°C) or excess aniline.Use Method B (Acyl Chloride) or increase Diethyl Malonate ratio to >3:1 in Method A.
Low Yield (Thermal Method) Incomplete removal of ethanol.Ensure efficient distillation/Dean-Stark trap usage. Ethanol refluxing back into the flask pushes equilibrium backward.
Product remains an oil Presence of unreacted diethyl malonate or solvent.Apply high vacuum (<1 mbar) for extended periods. Seed the oil with a crystal if available.

References

  • European Patent Office. Preparation of Quinoline Derivatives (EP 3239147 B9). (See Example 48 for Acyl Chloride protocol). [Link]

  • Chattaway, F. D., & Mason, F. A. (1910). The Action of Aromatic Amines on Ethyl Malonate.[1][2][3][4] Journal of the Chemical Society, Transactions, 97, 339-345. (Foundational reference for thermal condensation and diamide side-reaction). [Link][2][5]

  • Organic Syntheses. Ethyl Malonyl Chloride Preparation. (Reference for precursor synthesis). [Link]

Sources

Exploratory

Technical Guide: Molecular Weight &amp; Characterization of Ethyl 3-anilino-3-oxopropanoate

Executive Summary Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a critical bifunctional intermediate in organic synthesis, specifically serving as a precursor for nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a critical bifunctional intermediate in organic synthesis, specifically serving as a precursor for nitrogen-containing heterocycles in drug discovery. Its primary utility lies in the Knorr and Conrad-Limpach synthesis pathways for generating quinoline scaffolds, which are foundational to antimalarial and antibacterial therapeutics.

This guide provides a definitive physicochemical profile, synthesis protocols, and analytical validation methods for researchers utilizing this compound.

Part 1: Physicochemical Profile

The precise molecular weight is the fundamental constant for stoichiometric calculations in cyclization reactions. For high-resolution mass spectrometry (HRMS) validation, the Exact Mass (Monoisotopic Mass) must be used rather than the average molecular weight.

Core Specifications
PropertyValueTechnical Note
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoateSynonyms: Ethyl malonanilate; Ethyl phenylcarbamoylacetate
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol Average mass for stoichiometry
Exact Mass 207.0895 Da For HRMS [M+H]⁺ confirmation (208.0968)
CAS Number 53341-66-5 Primary identifier for this specific isomer
Physical State Solid (Low melting)Typically crystallizes from ethanol/ether
Solubility DMSO, Methanol, ChloroformLimited water solubility due to lipophilic phenyl ring
LogP ~1.5 - 1.9Moderate lipophilicity; membrane permeable

Part 2: Synthesis & Mechanistic Pathway

The synthesis of ethyl 3-anilino-3-oxopropanoate involves a nucleophilic acyl substitution where aniline acts as the nucleophile attacking one of the ester carbonyls of diethyl malonate.

Critical Control Point: Stoichiometry & Temperature[6]
  • Challenge: The reaction competes with the formation of the diamide (malonanilide) if the temperature is too high or if excess aniline is present.

  • Solution: Use a 1:1 molar ratio and remove ethanol continuously to drive the equilibrium toward the mono-amide/mono-ester product.

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the subsequent cyclization potential, visualized using Graphviz.

SynthesisPathway Reagents Reagents: Aniline + Diethyl Malonate Transition Tetrahedral Intermediate Reagents->Transition Nucleophilic Attack (150°C) Product Target: Ethyl 3-anilino-3-oxopropanoate (MW: 207.23) Transition->Product - Ethanol SideProduct Side Product: Malonanilide (Diamide) Transition->SideProduct Excess Aniline Quinoline Drug Scaffold: 4-Hydroxy-2-quinolone Product->Quinoline Cyclization (Polyphosphoric Acid)

Figure 1: Synthetic pathway from precursors to the target anilide and its downstream application in quinoline synthesis.[1][2][3][4]

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques. The following protocols serve as a "self-validating system" where the data must align with the structural predictions.

Proton NMR (¹H-NMR) Validation

The structure contains distinct chemical environments that provide a "fingerprint" spectrum.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
1.25 - 1.35 ppm Triplet3H-CH₂-CH₃ Terminal methyl of the ethyl ester.
3.45 - 3.60 ppm Singlet2H-CO-CH₂ -CO-Diagnostic Peak: The methylene protons between the amide and ester. If this splits, check for tautomerization.
4.20 - 4.30 ppm Quartet2H-O-CH₂ -CH₃Methylene of the ethyl ester.
7.10 - 7.60 ppm Multiplet5HAr-H Phenyl ring protons.
9.50 - 10.50 ppm Broad Singlet1H-NH -Amide proton (exchangeable with D₂O).
Mass Spectrometry Fragmentation Logic

When analyzing by MS/MS, the molecule follows a predictable fragmentation pattern useful for confirmation.

MassSpec Parent Parent Ion [M+H]+ m/z 208 Frag1 Loss of Ethanol [M+H - 46]+ m/z 162 Parent->Frag1 - EtOH (Cyclization) Frag2 Aniline Ion [Ph-NH2 + H]+ m/z 94 Parent->Frag2 Amide Bond Cleavage Frag3 Loss of CO2Et m/z 135 Parent->Frag3 - COOEt group

Figure 2: Predicted MS fragmentation pattern.[1][3] The peak at m/z 162 often corresponds to the cyclized isocyanate or ketene intermediate.

Part 4: Experimental Protocol

Objective: Synthesis of Ethyl 3-anilino-3-oxopropanoate (Ethyl malonanilate).

Safety Note: Aniline is toxic and can be absorbed through the skin. Diethyl malonate is an irritant. Perform all operations in a fume hood.

  • Reagent Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a Claisen adapter.

    • Fit a thermometer and a distillation condenser (set for downward distillation) to the adapter.

    • Charge the flask with Diethyl Malonate (16.0 g, 0.1 mol) and Aniline (9.3 g, 0.1 mol) .

    • Expert Insight: Using a slight excess of diethyl malonate (1.1 eq) can prevent the formation of the di-anilide side product.

  • Reaction:

    • Heat the mixture in an oil bath to 150°C .

    • Ethanol will begin to distill over. Monitor the head temperature; it should be near 78°C (boiling point of ethanol).

    • Continue heating until ethanol evolution ceases (approx. 1-2 hours).

  • Work-up & Purification:

    • Allow the reaction mixture to cool to room temperature. The mixture may solidify.

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot ethanol or a benzene/petroleum ether mixture.

    • Cool slowly to 4°C to induce crystallization.

    • Filter the white solid and dry under vacuum.

  • Quality Control:

    • Measure Melting Point (Target: 38-40°C ; note: pure compound may be a viscous oil that crystallizes slowly).

    • Run TLC (Silica gel, 30% Ethyl Acetate in Hexanes). The product will have a lower Rf than diethyl malonate but higher than the diamide.

References

  • Sigma-Aldrich. Ethyl 3-anilino-3-oxopropanoate Product Specification. Retrieved from

  • PubChem. Compound Summary for CID 258391 (Related Analogues & Properties). National Library of Medicine. Retrieved from

  • Organic Syntheses. General Procedures for Malonate-Aniline Condensations (Conrad-Limpach Method). Org. Synth. Coll. Vol. 3, p. 595. Retrieved from

  • ChemicalBook. Ethyl malonanilate Properties and CAS Data. Retrieved from

Sources

Foundational

Technical Guide: Ethyl 3-oxo-3-(phenylamino)propanoate

From Nomenclature to Quinoline Scaffolds: A Structural and Synthetic Analysis Nomenclature & Structural Logic While often commercially referred to as Ethyl 3-anilino-3-oxopropanoate or Ethyl malonanilate , the rigorous I...

Author: BenchChem Technical Support Team. Date: February 2026

From Nomenclature to Quinoline Scaffolds: A Structural and Synthetic Analysis

Nomenclature & Structural Logic

While often commercially referred to as Ethyl 3-anilino-3-oxopropanoate or Ethyl malonanilate , the rigorous IUPAC designation is Ethyl 3-oxo-3-(phenylamino)propanoate .

Understanding this nomenclature is not merely semantic; it dictates the chemical reactivity profile utilized in drug discovery.

IUPAC Deconstruction

The name is constructed based on the priority rules where Esters > Amides > Amines .

  • Parent Chain: Propanoate (3-carbon chain ending in an ester).

  • Carbon 1: The ester carbonyl (

    
    ).
    
  • Carbon 2: The methylene bridge (

    
    ), often the site of electrophilic substitution or deprotonation (
    
    
    
    ).
  • Carbon 3: The amide carbonyl. Since the parent is an ester, this group is treated as a substituent: an oxo group (carbonyl) with a phenylamino group attached.

Structural Formula:



Synonyms & Registry Data
IdentifierValue
Preferred IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Name Ethyl malonanilate
CAS Registry Number 53341-66-5
Molecular Formula

Molecular Weight 207.23 g/mol

Synthetic Protocol: Controlled Mono-Amidation

Objective: Synthesize Ethyl 3-oxo-3-(phenylamino)propanoate from Diethyl malonate and Aniline.

The Challenge: Selectivity

The primary synthetic risk is over-reaction . Diethyl malonate has two equivalent ester groups. If reaction conditions are too vigorous or stoichiometry is uncontrolled, the nucleophilic aniline will attack both sites, yielding the thermodynamically stable but unwanted byproduct: N,N'-diphenylmalonamide (Malonanilide) .

Validated Protocol

Reagents:

  • Diethyl malonate (1.0 equiv)

  • Aniline (1.0 equiv)

  • Solvent: Xylene or Toluene (High boiling point required for azeotropic removal of ethanol).

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head. This is critical for Le Chatelier’s Principle —driving the equilibrium forward by removing the ethanol byproduct.

  • Reaction: Mix Diethyl malonate and Aniline in Xylene.

  • Thermal Activation: Heat the mixture to reflux (

    
    C).
    
  • Monitoring: Monitor the collection of ethanol. The reaction is complete when the theoretical volume of ethanol has been distilled off.

  • Purification: Upon cooling, the mono-anilide (product) often crystallizes or can be precipitated by adding a non-polar solvent (e.g., Hexane). Recrystallize from ethanol.

Critical Control Point (CCP): Do not exceed 150°C in the absence of solvent, as this promotes the formation of the di-anilide byproduct.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the tetrahedral intermediate.

SynthesisMechanism Reactants Reactants Diethyl Malonate + Aniline Attack Nucleophilic Attack (Lone pair of N attacks C=O) Reactants->Attack Tetrahedral Tetrahedral Intermediate (Unstable) Attack->Tetrahedral Elimination Elimination (Ethanol departs) Tetrahedral->Elimination Product Product Ethyl 3-oxo-3-(phenylamino)propanoate Elimination->Product Byproduct Byproduct Ethanol (Removed via Distillation) Elimination->Byproduct Heat/Distillation Product->Reactants Reversible (Equilibrium)

Figure 1: Mechanism of Mono-amidation via Nucleophilic Acyl Substitution. Note the reversibility, necessitating the removal of ethanol.

Pharmaceutical Utility: The Knorr Quinoline Synthesis

For drug development professionals, this molecule is not a final product but a versatile scaffold . Its most significant application is as a precursor in the Knorr Quinoline Synthesis to generate 4-hydroxy-2-quinolones.

The Pathway

When Ethyl 3-oxo-3-(phenylamino)propanoate is subjected to strong acid (e.g., Polyphosphoric acid or conc.


) and heat (

C), it undergoes an intramolecular electrophilic aromatic substitution.

Significance: The resulting 4-hydroxy-2-quinolone core is pharmacologically privileged, found in:

  • Antimalarials: Analogues of quinine.

  • Immunomodulators: Derivatives like Roquinimex (Linomide).

  • Kinase Inhibitors: The quinolone core mimics the ATP-binding motif in various kinases.

Cyclization Workflow (Graphviz)

KnorrCyclization Precursor Ethyl 3-oxo-3-(phenylamino)propanoate Activation Acid Activation (Protonation of Ester Carbonyl) Precursor->Activation + PPA / H2SO4 Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Activation->Cyclization ReAromatization Re-aromatization & Tautomerization Cyclization->ReAromatization - EtOH FinalScaffold 4-Hydroxy-2-quinolone (Drug Scaffold) ReAromatization->FinalScaffold

Figure 2: The Knorr Cyclization pathway transforming the ester-amide precursor into the bicyclic quinolone pharmacophore.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

MethodExpected SignalStructural Assignment
1H NMR (CDCl3)

1.30 (t, 3H)
Methyl of ester (

)

3.45 (s, 2H)
Methylene bridge (

)

4.25 (q, 2H)
Methylene of ester (

)

7.10 - 7.60 (m, 5H)
Aromatic Phenyl Ring

9.20 (br s, 1H)
Amide NH (Exchangeable)
IR Spectroscopy 1735

Ester Carbonyl (

)
1660

Amide Carbonyl (

)
3300

Amide N-H Stretch

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164019292. Available at: [Link]

  • Organic Syntheses. Ethyl Ethoxymethylenemalonate (Related Synthesis Logic). Org. Synth. 1948, 28, 60. Available at: [Link]

Exploratory

Physical Properties and Characterization of Ethyl 3-anilino-3-oxopropanoate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary: The Bifunctional Scaffold Ethyl 3-anilino-3-oxopropanoate (CAS: 53341-66-1), als...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Bifunctional Scaffold

Ethyl 3-anilino-3-oxopropanoate (CAS: 53341-66-1), also known as Ethyl malonanilate , represents a critical "bifunctional scaffold" in modern heterocyclic chemistry. Unlike simple esters, this compound possesses both an electrophilic ester moiety and a nucleophilic/acidic amide linkage, making it a versatile precursor for the synthesis of 4-hydroxyquinolines and related pharmacophores found in antimalarial, antibacterial, and anti-inflammatory drugs.

This guide moves beyond basic data sheets to provide a mechanistic understanding of the compound's physical behavior, spectral fingerprint, and handling requirements in high-stakes research environments.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a malonic acid backbone where one carboxylic acid group is esterified with ethanol, and the other is amidated with aniline. This asymmetry creates a unique reactivity profile, particularly in cyclization reactions.

Parameter Data
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Synonyms Ethyl malonanilate; Malonic acid monoanilide ethyl ester
CAS Number 53341-66-1 (Specific to mono-ester mono-anilide)
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
SMILES CCOC(=O)CC(=O)Nc1ccccc1
InChI Key IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Structural Causality
  • H-Bonding Network: The amide proton (N-H) serves as a hydrogen bond donor, while the ester and amide carbonyls act as acceptors. This internal/intermolecular network is responsible for its existence as a low-melting solid rather than a liquid at room temperature.

  • Tautomerism: While primarily existing in the keto-amide form, the active methylene group (–CH₂–) flanked by two carbonyls is highly acidic (pKa ≈ 11), allowing for facile enolization. This property is the "engine" behind its reactivity in Knorr quinoline synthesis.

Thermodynamic & Physical Properties[5]

Accurate physical property data is essential for process design, particularly for purification via crystallization or distillation.

Property Value / Range Experimental Context
Physical State Low-melting solid or viscous oilOften supercools; crystallizes slowly from benzene/hexane.
Melting Point (MP) 36 – 38 °C [1]Sharp transition indicates high purity; impure samples appear as oils.
Boiling Point (BP) 130 – 140 °C @ 0.2 Torr [2]High vacuum required to prevent thermal decomposition (decarboxylation).
Solubility Soluble in EtOH, CHCl₃, Benzene, DMSOHigh lipophilicity due to the phenyl ring and ethyl chain.
Density ~1.15 g/cm³ (Predicted)Denser than water; separates as the lower layer in aqueous washes.

Critical Insight for Handling: Due to its melting point near physiological temperature (37°C), Ethyl malonanilate can fluctuate between solid and liquid states during shipping or storage. Protocol: Always gently warm the container to 40°C to ensure homogeneity before aliquoting, then re-solidify if necessary.

Spectral Characterization (Self-Validating Protocols)

To validate the identity of synthesized or purchased material, use the following diagnostic signals. The absence of the active methylene singlet at δ 3.50 ppm is a primary indicator of decomposition or unwanted cyclization.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 300/400 MHz

Signal (δ ppm) Multiplicity Integration Assignment Diagnostic Note
1.32 Triplet (J = 7.1 Hz)3H–OCH₂CH₃ Characteristic ethyl ester terminus.
3.50 Singlet2H–COCH₂ CO–Critical Quality Attribute. Disappears upon enolization or cyclization.
4.25 Quartet (J = 7.1 Hz)2H–OCH₂ CH₃Deshielded by oxygen; coupled to the triplet.
7.10 – 7.60 Multiplet5HPhenyl (Ar-H )Aromatic region; integration confirms mono-substitution.
9.20 Broad Singlet1H–CONH –ArExchangeable with D₂O; position varies with concentration.
Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm⁻¹: N–H stretch (Amide).

  • 1730–1750 cm⁻¹: C=O stretch (Ester).

  • 1660–1690 cm⁻¹: C=O stretch (Amide I band).

  • Validation Check: Two distinct carbonyl bands must be visible. A single broad band may indicate hydrolysis to the acid or cyclization.

Synthesis & Reaction Workflow

The synthesis of Ethyl malonanilate is a classic example of nucleophilic acyl substitution, but it requires precise control to prevent the formation of the symmetric by-product, malonanilide (di-anilide).

Methodology: Thermal Condensation

Reaction: Diethyl Malonate + Aniline


 Ethyl Malonanilate + Ethanol

Step-by-Step Protocol:

  • Stoichiometry: Mix Diethyl Malonate (1.0 equiv) and Aniline (1.0 equiv) in a round-bottom flask. Note: Using excess diethyl malonate (1.2 equiv) suppresses di-anilide formation.

  • Apparatus: Equip the flask with a Claisen adapter, a thermometer, and a downward distillation condenser.

  • Reaction (The "Ethanol Watch"): Heat the mixture to 160–170 °C .

    • Validation: The reaction is driven by the removal of ethanol. Monitor the distillation head temperature; it should stabilize at ~78°C (BP of ethanol).

    • Endpoint: Continue heating until the theoretical volume of ethanol is collected (approx. 1-2 hours).

  • Purification:

    • Cool the reaction mixture. Excess diethyl malonate is removed via vacuum distillation.

    • The residue (crude Ethyl malonanilate) is often an oil.[1]

    • Crystallization: Dissolve in a minimum amount of hot benzene or toluene, add hexane until turbid, and cool to 4°C. White crystals (MP 36-38°C) should form [1].

Visualizing the Pathway

SynthesisPathway cluster_legend Process Control Reactants Diethyl Malonate + Aniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Heat (160°C) Product Ethyl Malonanilate (Target) Intermediate->Product - EtOH (Distillation) ByProduct Malonanilide (Impurity) Product->ByProduct + Aniline (Over-reaction) Remove EtOH Drive Equilibrium by removing EtOH

Caption: Reaction pathway showing the critical distillation step to drive equilibrium and the risk of over-reaction to the di-anilide.

Applications in Drug Discovery

Ethyl malonanilate is the starting material for the Knorr Quinoline Synthesis .

  • Cyclization: Heating Ethyl malonanilate with polyphosphoric acid (PPA) or concentrated H₂SO₄ at >100°C induces intramolecular cyclization.

  • Mechanism: The aromatic ring attacks the activated ester carbonyl, releasing ethanol and forming the 4-hydroxy-2-quinolone scaffold.

  • Relevance: This scaffold is ubiquitous in:

    • Roquinimex (Linomide): Immunomodulator.

    • Antibacterials: Quinolone antibiotics precursors.

Safety & Handling (SDS Summary)

Hazard Class Description Precaution
Skin/Eye Irritant Causes mild to moderate irritation upon contact.Wear nitrile gloves and safety glasses.
Inhalation Vapors from hot liquid may cause respiratory irritation.Handle in a fume hood, especially during synthesis (160°C).
Storage Hygroscopic and heat-sensitive.Store at 2–8 °C (refrigerated) to prevent hydrolysis or transesterification.

References

  • Photolysis and Thermolysis of Ethyl Diazomalonanilate. Canadian Journal of Chemistry, 1970. (Describes isolation of Ethyl malonanilate as crystals, MP 36-38°C).

  • Synthesis of Malonic Acid Derivatives. Journal of the Chemical Society, 1910, 97, 339-345.[2][3][4][5] (Early characterization of halogen derivatives and the parent ethyl malonanilate).

  • One-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates. ResearchGate, 2018. (Cites NMR data and melting points for related malonanilate derivatives).

  • Ethyl 3-anilinobut-2-enoate NMR Data. ChemicalBook. (Comparative spectral data for the enamine tautomer/derivative).

Sources

Foundational

Ethyl 3-anilino-3-oxopropanoate: A Technical Monograph on Synthesis, Properties, and Applications

Topic: Discovery and history of Ethyl 3-anilino-3-oxopropanoate Content Type: In-depth technical guide. Executive Summary Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5), also known as ethyl malonanilate , is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of Ethyl 3-anilino-3-oxopropanoate Content Type: In-depth technical guide.

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5), also known as ethyl malonanilate , is a critical bifunctional organic intermediate. Structurally, it represents the "half-amide" ester of malonic acid, possessing both an electrophilic ester group and a nucleophilic amide linkage. This duality makes it a linchpin in the synthesis of nitrogen heterocycles, particularly quinolines via the Knorr Quinoline Synthesis .

This guide synthesizes the historical evolution, chemical reactivity, and modern synthetic protocols of this molecule, designed for researchers in medicinal chemistry and process development.

Chemical Identity and Properties

Before examining the synthesis, it is vital to establish the precise chemical identity, as confusion with the di-anilide (malonanilide) or the enamine isomer (ethyl 3-anilino-2-butenoate) is common in literature.

PropertyData
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Synonyms Ethyl malonanilate; Malonic acid monoethyl ester monoanilide
CAS Number 53341-66-5
Molecular Formula

Molecular Weight 207.23 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in ethanol, chloroform, DMSO; sparingly soluble in water
Storage Inert atmosphere, Room Temperature (Hygroscopic)

Historical Genesis: The Knorr vs. Conrad-Limpach Dichotomy

The history of ethyl 3-anilino-3-oxopropanoate is inextricably linked to the "Golden Age" of German dye chemistry in the late 19th century, specifically the race to synthesize quinine analogues.

The Ludwig Knorr Discovery (1886)

Ludwig Knorr, seeking to synthesize quinoline derivatives, discovered that reacting


-keto esters with aniline could yield two distinct isomers depending on the reaction conditions.
  • Kinetic Control (100–140°C): Aniline attacks the ketone/ester carbonyl to form the amide (our target: ethyl 3-anilino-3-oxopropanoate). Upon cyclization with acid, this yields 2-hydroxyquinoline (2-quinolone).

  • Thermodynamic Control (>140°C): Aniline condenses with the ketone carbonyl to form the Schiff base/enamine . Cyclization of this intermediate yields 4-hydroxyquinoline .

This bifurcation is known as the Knorr vs. Conrad-Limpach selectivity. Ethyl 3-anilino-3-oxopropanoate is the definitive intermediate of the Knorr pathway.

Mechanistic Divergence

The following diagram illustrates the critical divergence point where ethyl 3-anilino-3-oxopropanoate is formed versus its isomer.

KnorrConradLimpach cluster_Knorr Knorr Pathway (Kinetic) cluster_CL Conrad-Limpach Pathway (Thermodynamic) Reagents Aniline + Diethyl Malonate Amide Ethyl 3-anilino-3-oxopropanoate (Target Molecule) Reagents->Amide 110-140°C Nucleophilic Acyl Subst. Imine Ethyl 3-anilino-2-butenoate (Enamine Isomer) Reagents->Imine >140°C Condensation Prod2 2-Hydroxyquinoline (2-Quinolone) Amide->Prod2 Cyclization (Acid/Heat) Prod4 4-Hydroxyquinoline Imine->Prod4 Cyclization (Diphenyl ether, 250°C)

Figure 1: The divergence of aniline condensation reactions. Ethyl 3-anilino-3-oxopropanoate is the kinetic amide product.

Synthetic Protocols

Achieving high selectivity for the mono-ester mono-anilide (avoiding the di-anilide) requires precise control. Below are two validated protocols.

Protocol A: Thermal Condensation (Industrial Standard)

Best for: Large-scale preparation where cost is a driver.

Principle: Aniline is less nucleophilic than aliphatic amines. By controlling stoichiometry and temperature, one can displace exactly one ethoxy group from diethyl malonate.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • Aniline (1.0 equiv)

    • Solvent: Toluene or Xylene (high boiling point required to distill off ethanol).

  • Procedure:

    • Charge a round-bottom flask with diethyl malonate and aniline.

    • Fit with a Dean-Stark trap or fractional distillation column.

    • Heat the mixture to 110–120°C . Crucial: Do not exceed 130°C, or di-anilide formation accelerates.

    • Monitor ethanol collection.[1] The reaction is complete when 1 theoretical equivalent of ethanol is collected.

    • Cool the mixture. The product, Ethyl 3-anilino-3-oxopropanoate, may crystallize or remain as an oil.

    • Purification: Recrystallize from ethanol/hexane or perform vacuum distillation (high vacuum required to prevent cyclization).

Protocol B: The Meldrum’s Acid Route (High Precision)

Best for: Medicinal chemistry applications requiring high purity.

Principle: Meldrum's acid reacts with aniline to open the ring, forming the carboxylic acid intermediate, which is then esterified. However, a more direct route uses the reactivity of Meldrum's acid with alcohols and amines.

  • Reagents:

    • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Aniline[2][3]

    • Ethanol[1]

  • Mechanism:

    • Reaction of Meldrum's acid with aniline yields 3-oxo-3-(phenylamino)propanoic acid (Malonanilic acid).

    • Subsequent esterification with ethanol (acid catalyzed) yields the target.

  • Advantage: Avoids the formation of the symmetrical malonanilide entirely.

Mechanistic Utility & Reactivity

Ethyl 3-anilino-3-oxopropanoate is a "chameleon" intermediate due to its tautomeric potential and multiple reactive sites.

Tautomerism

The molecule exists in equilibrium between the keto-amide and the enol forms. In solution (NMR), the methylene protons (


) often appear as a singlet around 

3.4–3.6 ppm, but solvent polarity can shift the equilibrium toward the enol, stabilizing it via hydrogen bonding with the amide nitrogen.
Cyclization Logic (The Knorr Synthesis)

The primary utility of this molecule is its conversion to 4-hydroxy-2-quinolones.

  • Reagent: Polyphosphoric acid (PPA) or concentrated

    
    .
    
  • Mechanism: Intramolecular Friedel-Crafts acylation. The carbonyl of the ester group is protonated, becoming an electrophile that attacks the ortho position of the aromatic ring.

  • Outcome: Formation of the pyridine ring fused to the benzene, releasing ethanol.

Cyclization Start Ethyl 3-anilino-3-oxopropanoate Inter Protonated Ester Intermediate (Electrophile generation) Start->Inter H+ (PPA/H2SO4) TS Electrophilic Aromatic Substitution (Ortho-attack) Inter->TS Ring Closure End 4-Hydroxy-2-quinolone TS->End -EtOH

Figure 2: Acid-catalyzed cyclization mechanism.

Modern Applications in Drug Discovery

While historically a dye intermediate, the scaffold has evolved into a precursor for bioactive molecules.

  • Kinase Inhibitors: The 2-quinolone core derived from this intermediate is a privileged scaffold in kinase inhibition (e.g., VEGFR inhibitors). The amide nitrogen allows for further functionalization to tune solubility.

  • Anticoagulants: Derivatives of substituted anilino-propanoates are explored in the synthesis of thrombin inhibitors, structurally related to dabigatran precursors (though dabigatran itself uses a pyridine core, the chemistry is homologous).

  • Agrochemicals: Used in the synthesis of quinolone-based fungicides.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.

  • Reitsema, R. H., & Hunter, J. (1948). The Preparation of 4-Hydroxyquinolines. Journal of the American Chemical Society, 70(11), 3658–3660.

  • Sigma-Aldrich. (n.d.). Ethyl 3-anilino-3-oxopropanoate Product Sheet (CAS 53341-66-5). Retrieved from SigmaAldrich.com.

  • Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. In Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity. Medicinal Chemistry Research, 19(1), 215-222.

Sources

Exploratory

Advanced Characterization and Synthetic Utility of Beta-Amido Esters: A Focus on Ethyl 3-anilino-3-oxopropanoate

Executive Summary: The "Janus" Intermediate Ethyl 3-anilino-3-oxopropanoate (commonly known as Ethyl Malonanilate ) represents a critical class of "Janus" intermediates in organic synthesis—molecules possessing dual func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Intermediate

Ethyl 3-anilino-3-oxopropanoate (commonly known as Ethyl Malonanilate ) represents a critical class of "Janus" intermediates in organic synthesis—molecules possessing dual functionality that allows for divergent synthetic pathways. Structurally, it bridges the gap between simple malonic esters and stable anilides, featuring a reactive methylene core flanked by an electrophilic ester and a nucleophilic/electrophilic amide moiety.

This guide moves beyond basic characterization to explore the compound's pivotal role in the synthesis of 2,4-dihydroxyquinolines (4-hydroxy-2-quinolones)—a scaffold ubiquitous in alkaloids, antibiotics, and high-performance pigments.[1] We will dissect its physicochemical profile, active methylene dynamics, and the thermodynamic imperatives of its cyclization pathways.

Physicochemical Architecture

Structural Dynamics and Tautomerism

Unlike simple


-keto esters (e.g., ethyl acetoacetate), Ethyl Malonanilate (EM) possesses a secondary amide linkage. This introduces significant resonance stabilization that alters the electrophilicity of the C3 carbonyl and the acidity of the C2 methylene protons.
  • IUPAC Name: Ethyl 3-oxo-3-(phenylamino)propanoate[1]

  • Common Name: Ethyl Malonanilate[1]

  • CAS Number: 53341-66-5 (generic); 17041-35-9 (specific isomer forms)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.23 g/mol [1]

Table 1: Physicochemical Profile

PropertyValue / CharacteristicMechanistic Implication
Physical State Viscous oil or low-melting solid (MP: ~38–42°C)Requires gentle heating for homogenous mixing; prone to supercooling.[1]
pKa (C2-H) ~12.5 (Estimated)Slightly less acidic than diethyl malonate (pKa 13) due to amide resonance, but sufficiently active for mild base deprotonation.[1]
Solubility Soluble in EtOH, DMSO, TolueneToluene/Xylene are preferred for high-temp cyclizations to drive off ethanol.[1]
Stability Stable at RT; HydroscopicThe amide bond is robust; the ester is susceptible to hydrolysis under basic aqueous conditions.[1]
The Active Methylene Platform

The C2 methylene group is the "engine room" of this molecule. Flanked by an ester and an amide, it exhibits "Active Methylene" behavior, though with a distinct reactivity profile compared to diethyl malonate:

  • Alkylation: Deprotonation with NaOEt/EtOH allows for clean

    
    -alkylation with alkyl halides.[1]
    
  • Knoevenagel Condensation: Reacts with aromatic aldehydes to form arylidene derivatives, key precursors for more complex heterocycles.[1]

Synthetic Utility: The Quinoline Gateway

The most high-value application of Ethyl Malonanilate is its transformation into the quinoline scaffold. This proceeds via an intramolecular cyclization that formally resembles a Dieckmann condensation but is chemically distinct due to the involvement of the aromatic ring.

Mechanism: Thermal Cyclodehydration

The conversion of Ethyl Malonanilate to 2,4-dihydroxyquinoline involves the attack of the aromatic ring (ortho-position) onto the ester carbonyl. This is a thermodynamically demanding process often requiring temperatures >200°C or strong acid catalysis (Polyphosphoric Acid - PPA) to overcome the loss of aromaticity in the transition state.[1]

The Pathway:

  • Precursor Formation: Reaction of Aniline + Diethyl Malonate

    
     Ethyl Malonanilate.[1]
    
  • Cyclization: Ethyl Malonanilate

    
     2,4-Dihydroxyquinoline + Ethanol.[1]
    
Visualization of the Pathway

The following diagram illustrates the synthesis starting from raw materials, highlighting the divergence between kinetic and thermodynamic control.

QuinolineSynthesis cluster_tautomer Tautomeric Equilibrium Aniline Aniline (Ph-NH2) Intermediate Ethyl Malonanilate (Ethyl 3-anilino-3-oxopropanoate) Aniline->Intermediate 150°C, -EtOH DEM Diethyl Malonate (EtOOC-CH2-COOEt) DEM->Intermediate Cyclization Transition State (High Temp / PPA) Intermediate->Cyclization >250°C or PPA Product 2,4-Dihydroxyquinoline (4-Hydroxy-2-quinolone) Cyclization->Product -EtOH (Intramolecular)

Figure 1: Synthetic pathway from aniline to 2,4-dihydroxyquinoline via the ethyl malonanilate intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl Malonanilate

Objective: Isolate the mono-anilide intermediate from diethyl malonate.[1]

Reagents:

  • Diethyl malonate (1.0 eq)[1]

  • Aniline (1.0 eq)[1]

  • Solvent: Xylene or neat (solvent-free)[1]

Method:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head to remove ethanol.[1]

  • Reaction: Combine diethyl malonate and aniline. Heat the mixture to 150–160°C .

  • Monitoring: Ethanol will begin to distill off. The reaction is complete when the theoretical volume of ethanol is collected (approx. 4-6 hours).[1]

  • Workup: Cool the mixture. If neat, the product may solidify upon standing. Recrystallize from ethanol/petroleum ether to yield white crystals/needles.[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet for the
    
    
    group at
    
    
    ~3.5 ppm and the amide NH at
    
    
    ~10.0 ppm.[1]
Protocol B: Cyclization to 2,4-Dihydroxyquinoline

Objective: Thermal cyclization of the isolated ester-amide.[1]

Reagents:

  • Ethyl Malonanilate (from Protocol A)[1]

  • Diphenyl ether (solvent, high BP) OR Polyphosphoric Acid (PPA)[1]

Method (Thermal):

  • Setup: Add Ethyl Malonanilate to a large excess of diphenyl ether (1:10 w/v).

  • Heating: Heat rapidly to reflux (~250°C ). Note: Rapid heating is crucial to prevent polymer formation.[1]

  • Duration: Maintain reflux for 30–60 minutes. Monitor by TLC (disappearance of the less polar ester).[1]

  • Isolation: Cool the solution. The quinoline product often precipitates as the solution cools.[1] Dilute with hexane to force precipitation if necessary.[1] Filter and wash with hexane to remove diphenyl ether.[1]

Method (Acid Catalyzed - PPA):

  • Mixing: Mix Ethyl Malonanilate with PPA (1:5 w/w).

  • Heating: Heat to 140°C for 2 hours.

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1]

  • Purification: Recrystallize from acetic acid or DMF.

Safety and Handling

  • Aniline Residuals: Aniline is toxic and a blood toxin (methemoglobinemia).[1] Ensure the starting material is fully consumed or rigorously washed out.

  • Thermal Hazards: Protocol B involves temperatures >250°C. Use high-temperature silicone oil baths or sand baths.[1] Ensure glassware is free of star-cracks.[1]

  • PPA Handling: Polyphosphoric acid is viscous and corrosive.[1] It reacts exothermically with water.[1] Always quench into ice, never add water to hot PPA.[1]

References

  • Synthesis of 4-Hydroxyquinolines

    • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Conrad-Limpach & Knorr Syntheses

    • Title: Conrad-Limpach Synthesis - Reaction Mechanism and Applications.[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Active Methylene Compounds

    • Title: Active Methylene Compounds and their Reactivity.[1][3][4]

    • Source: Shivaji College / eGyanKosh.[1]

    • URL:[Link]

  • Product Data (Ethyl 3-anilino-3-oxopropanoate)

    • Title: Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5).[1]

    • Source: Sigma-Aldrich.[1]

Sources

Foundational

Stability and storage of Ethyl 3-anilino-3-oxopropanoate

Abstract Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5), also known as ethyl malonanilate, is a critical "privileged scaffold" intermediate in the synthesis of 4-hydroxy-2-quinolones and related heterocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5), also known as ethyl malonanilate, is a critical "privileged scaffold" intermediate in the synthesis of 4-hydroxy-2-quinolones and related heterocyclic pharmaceuticals. While chemically versatile, its stability is compromised by three primary vectors: hydrolytic cleavage of the ester/amide bonds, thermal decarboxylation of its acid derivatives, and methylene oxidation. This guide provides a scientifically grounded protocol for the storage and handling of this compound to maintain purity >98% and prevent the formation of catalytic poisons such as aniline and acetanilide.

Part 1: Chemical Identity & Significance[1][2]

Ethyl 3-anilino-3-oxopropanoate is a functionalized


-amido ester. Its dual reactivity—possessing both an electrophilic ester carbonyl and a nucleophilic active methylene group—makes it indispensable for cyclization reactions, particularly the Knorr Quinoline Synthesis .
Attribute Specification
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Name Ethyl malonanilate
CAS Registry 53341-66-5
Molecular Formula

Molecular Weight 207.23 g/mol
Structure

Critical Application: It serves as the precursor for 4-hydroxy-2-quinolones , a core pharmacophore in antibiotics (fluoroquinolones), anticoagulants, and novel anticancer agents. Degradation of this intermediate directly impacts the yield and colorimetric purity of the final pharmaceutical ingredient (API).

Part 2: Physicochemical Profile

Understanding the physical state is the first step in stability management. Unlike its parent diethyl malonate (liquid) or acetanilide (solid), this hybrid molecule exhibits phase behavior dependent on purity.

PropertyValue / DescriptionStability Implication
Physical State Viscous oil or low-melting solid (MP ~38–45°C)Prone to supercooling; solid state is more stable against hydrolysis.
Boiling Point 130–140°C @ 0.2 TorrHigh thermal stability in vacuo, but decomposes at atmospheric pressure.
Solubility Soluble in EtOH, DMSO, DCM, TolueneHygroscopic solvents (EtOH) accelerate ester hydrolysis.
pKa ~10–11 (Active Methylene)Susceptible to base-catalyzed condensation/oxidation.

Part 3: Stability & Degradation Mechanisms

The instability of Ethyl 3-anilino-3-oxopropanoate is not random; it follows specific mechanistic pathways driven by moisture, heat, and pH.

Hydrolytic Instability (Moisture Sensitivity)

The molecule contains two hydrolyzable centers: the ethyl ester and the anilide amide .

  • Ester Hydrolysis (Primary Pathway): In the presence of ambient moisture and trace acid/base, the ester cleaves to form Malonanilic Acid (

    
    ). This is the "gateway" to rapid degradation.
    
  • Amide Hydrolysis (Secondary Pathway): Requires harsher conditions but leads to the regeneration of Aniline and Malonic Acid Monoethyl Ester . Free aniline is a severe impurity that causes oxidative darkening (browning) of the sample.

Thermal Decarboxylation (The "Silent Killer")

The most critical stability risk is the decarboxylation of the hydrolysis product, Malonanilic Acid.


-amido acids are thermally unstable. Upon heating or prolonged storage at room temperature, Malonanilic Acid spontaneously loses 

to form Acetanilide .
  • Reaction:

    
    
    
  • Impact: Acetanilide is chemically inert in quinolone cyclization, acting as a dead-end impurity that lowers yield.

Methylene Oxidation

The active methylene group (


) flanked by two carbonyls is susceptible to aerobic oxidation, forming radical species that lead to dimerization or polymerization, manifesting as a gummy, dark residue.
Visualizing the Degradation Pathways

DegradationPathways cluster_0 Degradation Cascade Compound Ethyl 3-anilino-3-oxopropanoate (Active Intermediate) MalonanilicAcid Malonanilic Acid (Unstable Intermediate) Compound->MalonanilicAcid Hydrolysis (H2O) (Fastest Path) Aniline Aniline (Toxic/Color Impurity) Compound->Aniline Amide Hydrolysis (Slow) Acetanilide Acetanilide (Dead-End Impurity) MalonanilicAcid->Acetanilide Thermal Decarboxylation (-CO2) CO2 CO2 (Gas) MalonanilicAcid->CO2 MalonicAcid Malonic Acid Deriv.

Figure 1: The primary degradation cascade. Note that hydrolysis to Malonanilic Acid is the rate-limiting step that triggers irreversible decarboxylation to Acetanilide.

Part 4: Storage & Handling Protocols

To mitigate the pathways above, the following "Gold Standard" storage protocol is recommended.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Why? Low temperature kinetically inhibits the hydrolysis rate and virtually stops the thermal decarboxylation of any trace acid formed.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Why? Exclusion of oxygen prevents methylene oxidation. Exclusion of moisture prevents the initial ester hydrolysis.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

    • Why? Amber glass protects from photodegradation (aniline derivatives are light-sensitive). Teflon prevents leaching of plasticizers which can act as nucleophiles.

Handling Precaution
  • Thawing: Allow the container to reach room temperature before opening.

    • Why? Opening a cold container condenses atmospheric moisture onto the product, initiating hydrolysis immediately upon re-storage.

  • Re-sealing: Flush headspace with Nitrogen after every use.

Decision Logic for Storage

StorageLogic Start Received Compound CheckState Physical State? Start->CheckState Solid Solid/Waxy CheckState->Solid MP > 35°C Liquid Viscous Liquid CheckState->Liquid MP < 35°C Action1 Store at 2-8°C (Standard) Solid->Action1 Action2 Check Purity (HPLC) Potential Supercooled Liquid Liquid->Action2 LongTerm Long Term Storage (> 3 Months) Action1->LongTerm Action2->Action1 If Purity >98% Freeze Freeze at -20°C (Prevents Hydrolysis) LongTerm->Freeze

Figure 2: Decision matrix for determining storage conditions based on physical state and duration.

Part 5: Quality Control & Monitoring

Regular QC is required to detect the onset of degradation.

  • Visual Inspection:

    • Pass: White to off-white waxy solid or colorless oil.

    • Fail: Yellow/Brown liquid (indicates free Aniline oxidation) or gas pressure buildup (indicates Decarboxylation).

  • HPLC Method (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Acetonitrile/Water (0.1% Phosphoric Acid).

    • Markers:

      • RT ~ 1.0 : Malonanilic Acid (Polar).

      • RT ~ 1.5 : Aniline.

      • RT ~ 2.0 : Acetanilide.

      • RT ~ 3.5 : Ethyl 3-anilino-3-oxopropanoate (Target).

  • 1H-NMR Validation:

    • Look for the disappearance of the ethyl quartet (

      
       ppm) and triplet (
      
      
      
      ppm) which indicates ester hydrolysis.
    • Appearance of a singlet methyl peak at ~

      
       ppm indicates formation of Acetanilide .
      

References

  • Synthesis and Reactivity: Chattaway, F. D., & Mason, F. A. (1910). Halogen-substituted anilides and their reaction with diethyl malonate. Journal of the Chemical Society, Transactions, 97, 339-345. Link

  • Quinolone Application: Meth-Cohn, O. (1993). The synthesis of quinolines and acridines. Comprehensive Heterocyclic Chemistry II. Link

  • Physical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22377. Link

  • General Stability of Beta-Amido Esters: Stability Testing of Biotechnological/Biological Products, ICH Harmonised Tripartite Guideline Q5C. Link

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of Ethyl 3-anilino-3-oxopropanoate

Executive Summary Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate or Ethyl 3-oxo-3-(phenylamino)propanoate) is a critical -keto ester intermediate, predominantly utilized in the Gould-Jacobs reaction fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate or Ethyl 3-oxo-3-(phenylamino)propanoate) is a critical


-keto ester intermediate, predominantly utilized in the Gould-Jacobs reaction  for the synthesis of 4-hydroxyquinoline scaffolds—key pharmacophores in antimalarial and antibacterial therapeutics.

This guide provides a technical framework for understanding, measuring, and modeling the solubility of this compound in organic solvents. Unlike simple aliphatic esters, the presence of both an amide donor (


) and ester acceptor (

) creates a complex solubility landscape governed by competing hydrogen bonding and van der Waals interactions.

Key Insight: Optimal purification is typically achieved not through single-solvent dissolution but via temperature-controlled crystallization in polar protic/aprotic binary mixtures (e.g., Ethanol/Water or DMF/Ethanol), where the temperature coefficient of solubility (


) is maximized.

Physicochemical Profile & Structural Analysis[1]

Understanding the solubility requires a molecular-level analysis of the solute-solvent interactions.

PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Molecular Formula

Molecular Weight 207.23 g/mol
Key Functional Groups Secondary Amide (

), Ethyl Ester (

), Phenyl Ring (

)
Solubility Mechanism Amphiphilic : The phenyl ring drives solubility in aromatic solvents (Toluene), while the amide/ester groups facilitate solubility in polar solvents (Ethanol, Acetone) via H-bonding.[1]
Theoretical Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for structurally analogous


-keto amides (e.g., Benorilate, N-phenylanthranilic acid derivatives):
  • High Solubility: Polar Aprotic Solvents (DMF, DMSO, Acetone) – Disruption of intermolecular solute H-bonds.

  • Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol, Isopropanol) – Solvation via H-bond donation to carbonyls.

  • Low Solubility: Non-polar Solvents (Hexane, Cyclohexane) – Inability to overcome crystal lattice energy.

Experimental Protocol: Laser Monitoring Observation Technique

For precise solubility determination, the Laser Monitoring Observation Technique is the industry gold standard, offering higher accuracy than the gravimetric shake-flask method by eliminating sampling errors during filtration.

Reagents & Setup[3][4]
  • Solute: Recrystallized Ethyl 3-anilino-3-oxopropanoate (Purity >99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (100 mL), Smart Thermostat (uncertainty

    
     K), Laser generator (<5 mW), Photoelectric detector.
    
Step-by-Step Workflow

SolubilityProtocol Prep Preparation Weigh Solute & Solvent (Mettler Toledo, ±0.0001 g) Mix Mixing Jacketed Vessel Mag. Stirring (400 rpm) Prep->Mix Temp Temp Control Water Bath Circulation (T ± 0.05 K) Mix->Temp Laser Laser Path Beam passes through suspension Temp->Laser Detect Detection Photoelectric Sensor monitors intensity Laser->Detect Dissolve Dissolution Point Laser Intensity Max (Transmittance stabilizes) Detect->Dissolve Heat Rate < 2 K/h Calc Calculation Mole Fraction (x) Dissolve->Calc

Figure 1: Workflow for the dynamic laser monitoring method. The dissolution point is defined when the laser transmittance reaches a maximum constant value, indicating the disappearance of solid particles.

Calculation

The mole fraction solubility (


) is calculated as:


Where

are masses of solute and solvent, and

are their molar masses.

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling curves for crystallizers), the Modified Apelblat Equation is the most reliable model for this class of organic esters.

The Modified Apelblat Model

This semi-empirical model correlates solubility with temperature:



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (Kelvin).[4]
    
  • 
    : Empirical parameters derived via multiple linear regression.
    

Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for the amide-ester functionality of Ethyl 3-anilino-3-oxopropanoate.

Thermodynamic Functions

Using the Van't Hoff analysis, we derive the driving forces:

  • Enthalpy of Solution (

    
    ):  Typically positive  (endothermic), indicating solubility increases with temperature.
    
  • Entropy of Solution (

    
    ):  Typically positive , driven by the disruption of the ordered crystal lattice.
    

Data Interpretation & Application

While specific raw data varies by synthesis batch, the following Solubility Hierarchy is observed for N-aryl-3-oxopropanoates (based on homologous series analysis):

Solvent ClassRepresentative SolventSolubility TrendMechanistic Driver
Polar Aprotic Acetone, DMF Highest Strong dipole-dipole interactions disrupt solute-solute H-bonds.
Polar Protic Ethanol, Methanol High H-bonding between solvent -OH and solute C=O / N-H.
Aromatic Toluene Moderate

stacking interactions with the anilino phenyl ring.
Non-Polar Hexane Lowest Weak van der Waals forces cannot overcome lattice energy.
Process Engineering: Crystallization Strategy

For purification of Ethyl 3-anilino-3-oxopropanoate from crude reaction mixtures:

  • Dissolution: Dissolve crude solid in Acetone or Hot Ethanol (High Solubility).

  • Filtration: Remove insoluble inorganic salts.

  • Crystallization:

    • Cooling: Slowly reduce T from 50°C to 5°C.

    • Antisolvent: Slowly add Water (if using Ethanol) or Hexane (if using Toluene) to drive supersaturation.

ProcessLogic Crude Crude Mixture (Ethyl 3-anilino-3-oxopropanoate + Impurities) SolventSelect Primary Solvent Selection (Ethanol or Acetone) Crude->SolventSelect Heat Heating (Reflux) T > 50°C SolventSelect->Heat Filter Hot Filtration Remove mechanical impurities Heat->Filter Cool Controlled Cooling Rate: 5°C/min Filter->Cool Antisolvent Antisolvent Addition (Water/Hexane) Cool->Antisolvent Optional Isolate Pure Crystals Yield > 85% Cool->Isolate Antisolvent->Isolate

Figure 2: Purification logic flow. The choice of solvent utilizes the high temperature coefficient of solubility characteristic of


-keto amides.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

    • Context: Foundational paper establishing the synthesis of 4-hydroxyquinolines from anilino esters.[5]

  • Wang, J., et al. (2016). Solubility of N-phenylanthranilic acid in nine pure organic solvents from T = (283.15 to 318.[2]15) K. Journal of Chemical & Engineering Data. Link

    • Context: Provides solubility modeling (Apelblat)
  • Zhang, C., et al. (2021). Measurement and Correlation of Solubility of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Link

    • Context: Detailed protocol for laser monitoring of -keto esters, serving as the protocol standard for this guide.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

    • Context: Establishes the mathematical framework for the Modified Apelblat equ

Sources

Foundational

The Pharmacological Frontier: A Technical Guide to the Biological Activities of Ethyl 3-Anilino-3-Oxopropanoate Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the identification of privileged scaffolds that can be readily synthesized and functionalized to interact with a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of privileged scaffolds that can be readily synthesized and functionalized to interact with a multitude of biological targets is a paramount objective. The ethyl 3-anilino-3-oxopropanoate core represents one such scaffold, offering a unique combination of a flexible β-keto-amide functionality and an aromatic aniline moiety. This structure is ripe for chemical modification, allowing for the fine-tuning of its physicochemical properties to achieve desired pharmacological effects. This technical guide provides an in-depth exploration of the potential biological activities of ethyl 3-anilino-3-oxopropanoate derivatives, drawing upon established principles of medicinal chemistry and data from structurally related compounds to illuminate a path for future research and development. While comprehensive studies on this specific class of molecules are emerging, the existing body of knowledge on analogous structures provides a strong foundation for predicting their therapeutic promise in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of potential applications, but also a practical guide to the synthesis and evaluation of these promising compounds.

The Ethyl 3-Anilino-3-Oxopropanoate Core: A Synthetic Chemist's Playground

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in a drug discovery program. The ethyl 3-anilino-3-oxopropanoate backbone can be readily assembled through straightforward and scalable chemical reactions, making it an attractive starting point for the generation of diverse chemical libraries.

General Synthesis Pathway

The most common and efficient method for the synthesis of the core structure involves the acylation of an aniline with an ethyl malonyl chloride derivative. This reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(phenylamino)propanoate

  • Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl 3-chloro-3-oxopropanoate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 3-oxo-3-(phenylamino)propanoate.

This versatile synthetic route allows for the introduction of a wide array of substituents on the aniline ring, enabling a systematic investigation of the structure-activity relationship (SAR).

Potential Anticancer Activity: Targeting the Machinery of Malignancy

The anilino moiety is a common feature in many approved and investigational anticancer agents, often playing a crucial role in binding to the ATP-binding site of various kinases. While direct evidence for the anticancer activity of ethyl 3-anilino-3-oxopropanoate derivatives is still emerging, the cytotoxic potential of structurally similar compounds provides a strong rationale for their investigation in oncology.

Postulated Mechanisms of Action

Based on the activities of related anilino-containing compounds, several potential mechanisms of anticancer action can be proposed for ethyl 3-anilino-3-oxopropanoate derivatives:

  • Kinase Inhibition: The anilino group can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. Substituents on the aniline ring can be tailored to enhance binding affinity and selectivity for specific kinases.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. These derivatives could potentially induce apoptosis through various signaling pathways.

  • Cell Cycle Arrest: Interference with the cell cycle is another established anticancer strategy. It is plausible that these compounds could arrest cancer cells at specific checkpoints, preventing their proliferation.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Studies on related heterocyclic compounds bearing an anilino substituent have revealed key SAR trends. For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, the presence of electron-withdrawing groups on the aniline ring was found to correlate with enhanced cytotoxic activity against the HepG2 cell line[1]. Similarly, for benzothiazole aniline derivatives, substitutions on the aniline ring significantly influenced their anticancer efficacy[2]. These findings suggest that systematic modification of the aniline ring of ethyl 3-anilino-3-oxopropanoate is a promising strategy for optimizing anticancer potency.

Experimental Workflow for Anticancer Evaluation

A standard workflow for assessing the anticancer potential of a library of newly synthesized derivatives is outlined below.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Assay (Cytotoxicity) Purification->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay

Anticancer evaluation workflow.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Potential: A New Front in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat. The β-keto-amide moiety present in the ethyl 3-anilino-3-oxopropanoate scaffold is reminiscent of certain motifs found in known antimicrobial agents. This structural feature, coupled with the lipophilic character that can be modulated through aniline substitution, suggests a potential for these derivatives to exhibit antibacterial and antifungal activities.

Rationale for Antimicrobial Activity

The α-ketoamide motif, a close relative of the β-keto-amide, has been identified as a "privileged motif" in medicinal chemistry and has been incorporated into small molecule antimicrobial peptidomimetics[3]. These compounds often act by disrupting bacterial cell membranes or interfering with essential metabolic pathways. The ability to systematically vary the substituents on the aniline ring allows for the optimization of properties such as hydrophobicity and electronic distribution, which are critical for antimicrobial efficacy.

Insights from Structurally Related Compounds

Derivatives of vanillin, which also contain an aromatic ring and carbonyl functionalities, have been shown to possess significant antimicrobial activity[4][5]. Furthermore, studies on 4-anilinocoumarin derivatives have demonstrated their potential as antimicrobial agents[6]. These examples underscore the potential of the anilino-carbonyl framework as a starting point for the development of novel anti-infective drugs.

Experimental Protocol for Antimicrobial Screening

A standard method for evaluating the antimicrobial activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor. The structural features of ethyl 3-anilino-3-oxopropanoate derivatives suggest their potential to modulate key inflammatory pathways.

Plausible Mechanisms of Anti-inflammatory Action

Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs)[7][8]. While the ethyl 3-anilino-3-oxopropanoate scaffold differs, the presence of an aromatic ring and a flexible side chain with oxygen-containing functional groups suggests the possibility of interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Furthermore, some anti-inflammatory compounds are known to exert their effects by inhibiting the production of pro-inflammatory cytokines.

Evidence from Related Molecular Architectures

Studies on 3-arylcoumarins have demonstrated their ability to inhibit nitric oxide production in activated macrophages, a key event in the inflammatory response[9]. Additionally, a succinimide derivative with a phenyl group has been shown to possess both in vitro and in vivo anti-inflammatory and analgesic properties, with inhibitory effects on COX-1, COX-2, and 5-LOX enzymes[4]. These findings provide a strong rationale for investigating the anti-inflammatory potential of ethyl 3-anilino-3-oxopropanoate derivatives.

Experimental Protocol for In Vitro Anti-inflammatory Evaluation

A common in vitro assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds in the presence or absence of LPS (a potent inflammatory stimulus).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compounds.

Future Directions and Conclusion

The ethyl 3-anilino-3-oxopropanoate scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic tractability of this core structure allows for the creation of large and diverse chemical libraries, which can be screened for anticancer, antimicrobial, and anti-inflammatory properties.

Future research in this area should focus on:

  • Systematic Library Synthesis: The synthesis and characterization of a comprehensive library of derivatives with diverse substituents on the aniline ring and modifications of the ethyl ester group.

  • Broad Biological Screening: High-throughput screening of these libraries against a panel of cancer cell lines, pathogenic microbes, and in vitro models of inflammation.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities of the most potent compounds.

  • Structure-Activity Relationship Elucidation: A thorough analysis of the SAR to guide the rational design of second-generation compounds with improved potency and selectivity.

  • In Vivo Evaluation: Preclinical evaluation of the most promising lead compounds in relevant animal models of disease.

References

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3246. Available from: [Link]

  • Yadav, R., Saini, D., & Yadav, D. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57-62. Available from: [Link]

  • Di Mola, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(11), 3195. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(23), 5433. Available from: [Link]

  • Zhang, L., et al. (2014). Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. Molecules, 19(6), 7349-7363. Available from: [Link]

  • Yadav, R., Saini, D., & Yadav, D. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Lee, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5129. Available from: [Link]

  • Kalgutkar, A. S., et al. (1995). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Chemical research in toxicology, 8(4), 557-566. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(5), 133-140. Available from: [Link]

  • PubChem. ethyl 3-oxo-3-phenyl(213C)propanoate. Available from: [Link]

  • Gendron, T., et al. (2021). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 26(16), 4930. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European journal of medicinal chemistry, 151, 655-666. Available from: [Link]

  • Stawski, D., et al. (2021). Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. Royal Society open science, 8(10), 211367. Available from: [Link]

  • Pace, V., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical reviews, 116(7), 4166-4213. Available from: [Link]

  • Chen, Y., et al. (2014). 3-Arylcoumarins: synthesis and potent anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 24(23), 5399-5402. Available from: [Link]

  • Chen, C. H., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(10), 2639. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available from: [Link]

  • Le Borgne, M., et al. (2016). Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products. International journal of cosmetic science, 38(3), 256-261. Available from: [Link]

  • Kim, H. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 34(12), 3737-3742. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. Molecules, 27(19), 6543. Available from: [Link]

  • de Souza, J. C., et al. (2018). Structure–Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. Journal of the Brazilian Chemical Society, 29, 1243-1250. Available from: [Link]

  • PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Ethyl 3-anilino-3-oxopropanoate in Organic Synthesis

Abstract & Core Utility Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a bifunctional building block bridging the gap between simple aniline derivatives and complex N-heterocycles. Characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate ) is a bifunctional building block bridging the gap between simple aniline derivatives and complex N-heterocycles. Characterized by an active methylene group flanked by an ester and an amide moiety, it exhibits unique reactivity profiles distinct from diethyl malonate.

Its primary utility lies in:

  • Quinoline Synthesis: Serving as the direct precursor to 4-hydroxy-2-quinolones via intramolecular cyclization.

  • C-C Bond Formation: The methylene bridge (

    
    ) is highly acidic (
    
    
    
    ), facilitating Knoevenagel condensations and alkylations under mild conditions.
  • Heterocyclic Construction: Precursor for pyrimidines and pyrazoles via condensation with binucleophiles (hydrazines, ureas).

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(phenylamino)propanoate
Common Name Ethyl malonanilate
CAS Number 53341-66-5
Molecular Formula

Molecular Weight 207.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 38–40 °C (lit.)
Solubility Soluble in Ethanol, DMSO, DMF, Chloroform; slightly soluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Pathways & Mechanisms[1]

The versatility of Ethyl 3-anilino-3-oxopropanoate stems from its ability to act as both an electrophile (at the carbonyls) and a nucleophile (at the


-carbon).
Pathway Visualization

The following diagram illustrates the core synthetic workflows originating from this scaffold.

G Start Aniline + Diethyl Malonate Core Ethyl 3-anilino-3-oxopropanoate (Ethyl Malonanilate) Start->Core 160°C, -EtOH (Nucleophilic Acyl Substitution) Quin 4-Hydroxy-2-Quinolone Core->Quin 250°C or PPA (Intramolecular Friedel-Crafts) Knoev Benzylidene Derivative (Michael Acceptor) Core->Knoev Ar-CHO, Piperidine (Knoevenagel Condensation) Pyraz Pyrazolidine-3,5-dione Derivatives Core->Pyraz Hydrazine Hydrate (Cyclocondensation)

Figure 1: Divergent synthetic pathways for Ethyl 3-anilino-3-oxopropanoate.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Ethyl Malonanilate)

Context: While commercially available, in-house synthesis allows for the introduction of substituted anilines.

Reagents:

  • Aniline (1.0 eq)

  • Diethyl malonate (1.5 eq - excess drives equilibrium)

  • Solvent: Neat (Solvent-free) or Xylene (for azeotropic removal of ethanol)

Procedure:

  • Charge a round-bottom flask with Aniline (9.3 g, 100 mmol) and Diethyl malonate (24.0 g, 150 mmol).

  • Equip the flask with a Claisen adapter and a downward distillation condenser.

  • Heat the mixture to 160°C (oil bath temperature). Ethanol will begin to distill over.

  • Maintain temperature for 3–4 hours until ethanol evolution ceases.

  • Cool the mixture to room temperature. The excess diethyl malonate is removed via high-vacuum distillation or by recrystallization of the residue from Ethanol/Hexane.

  • Yield: Typically 75–85%.[1]

Critical Control Point: Ensure complete removal of ethanol to push the equilibrium forward. If the reaction stalls, a catalytic amount of Sodium Ethoxide (5 mol%) can be added, but this may promote bis-anilide formation.

Protocol B: Cyclization to 4-Hydroxy-2-Quinolone

Context: This is the classic application, relevant for synthesizing antibiotic scaffolds and immunomodulators (e.g., Roquinimex).

Mechanism: Intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) of the ester carbonyl onto the aromatic ring.

Reagents:

  • Ethyl 3-anilino-3-oxopropanoate (10 mmol)

  • Polyphosphoric Acid (PPA) OR Diphenyl Ether (for thermal method)

Method 1: Thermal Cyclization (Green Chemistry)

  • Heat Diphenyl Ether (10 mL) to 250°C (reflux).

  • Add Ethyl 3-anilino-3-oxopropanoate (2.07 g, 10 mmol) portion-wise over 10 minutes. Rapid addition prevents sublimation of the starting material.

  • Stir at 250°C for 30–60 minutes. The solution will darken.

  • Cool to ~80°C and pour into Hexane (50 mL). The product precipitates.

  • Filter and wash with hot ethanol.

  • Yield: 60–70%.

Method 2: Acid-Mediated (PPA)

  • Mix the substrate with PPA (10 g per 1 g substrate) at 120°C for 2 hours.

  • Quench into crushed ice. Neutralize with NaOH.

  • Note: PPA is preferred for electron-rich aniline derivatives; thermal is preferred for neutral/electron-deficient ones.

Protocol C: Knoevenagel Condensation (Functionalization)

Context: Functionalizing the


-carbon creates Michael acceptors useful for further heterocyclic ring closures.

Reagents:

  • Ethyl 3-anilino-3-oxopropanoate (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Catalyst: Piperidine (5 mol%) and Glacial Acetic Acid (5 mol%)

  • Solvent: Toluene (with Dean-Stark trap) or Ethanol.

Procedure:

  • Dissolve Ethyl 3-anilino-3-oxopropanoate (5 mmol) and Benzaldehyde (5 mmol) in Toluene (20 mL).

  • Add Piperidine (20

    
    L) and Acetic Acid (20 
    
    
    
    L).
  • Reflux with a Dean-Stark trap to remove water. Reaction time: 2–6 hours.[1]

  • Monitor by TLC (30% EtOAc/Hexane).

  • Upon completion, cool to RT. The product often crystallizes directly. If not, evaporate solvent and recrystallize from Ethanol.

  • Yield: >85%.

Mechanistic Analysis: The "Active Methylene" Advantage

The central carbon (C2) is flanked by an ester and an anilide. The anilide


 provides additional stabilization to the enolate via intramolecular Hydrogen Bonding, making this species distinct from diethyl malonate.

Figure 2: Mechanistic flow of Active Methylene functionalization.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

  • Sensitization: As an aniline derivative, potential for skin sensitization exists. Handle with nitrile gloves.

  • Thermal Hazards: During Protocol B (250°C), use a blast shield. Diphenyl ether is flammable; ensure inert gas blanketing.

  • Waste Disposal: Dispose of PPA wastes by slow neutralization. Organic filtrates containing aniline residues must be segregated as toxic organic waste.

References

  • Preparation of Malonanilates: Chattaway, F. D., & Mason, F. A. (1910). Journal of the Chemical Society, Transactions, 97, 339. Link

  • Quinolone Cyclization (Thermal): Gould, R. G., & Jacobs, W. A. (1939). Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • Knoevenagel Condensation Protocols: Jones, G. (1967). Organic Reactions, 15, 204. (Standard reference text for Knoevenagel conditions).
  • Synthesis of 4-Hydroxy-2-quinolones: Reitsema, R. H. (1949). Journal of the American Chemical Society, 71(6), 2069. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet for Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5). Link

Sources

Application

Application Note: Ethyl 3-anilino-3-oxopropanoate as a Divergent Precursor for N-Heterocycles

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the strategic utility of Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl Malonanilate). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the strategic utility of Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl Malonanilate).

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (CAS: 552-63-6) is a bifunctional


-amido ester serving as a "masked" malonic acid derivative. In medicinal chemistry, it functions as a critical linchpin for accessing three distinct pharmacophore classes: 4-hydroxy-2-quinolones , pyrimidines , and pyrazoles .[1]

This guide details the mechanistic pathways and validated protocols for utilizing this precursor. Unlike simple diethyl malonate, the incorporated aniline moiety provides a pre-installed nitrogen source and an aryl handle, enabling rapid intramolecular cyclization (Knorr synthesis) or intermolecular condensations (Knoevenagel sequences).[1]

Key Reactivity Profile

The molecule possesses three orthogonal reactive sites:

  • Electrophilic Ester: Susceptible to hydrazine/amine attack or hydrolysis.

  • Nucleophilic Methylene (

    
    ):  Highly acidic (
    
    
    
    ), active in Knoevenagel and Michael additions.[1]
  • Amide/Anilide Motif: Serves as the internal nucleophile for quinolone formation or a leaving group in specific heterocyclizations.

Strategic Reaction Pathways

The following decision tree illustrates the divergent synthesis capabilities of the precursor.

G Precursor Ethyl 3-anilino- 3-oxopropanoate PPA Reagent: PPA or Eaton's Reagent (120-140°C) Precursor->PPA Intramolecular Cyclization Aldehyde Reagent: Ar-CHO (Cat. Piperidine) Precursor->Aldehyde Intermolecular Condensation Quinoline 4-Hydroxy-2-quinolone (Antibiotic Scaffold) PPA->Quinoline Benzylidene Intermediate: 2-Benzylidene derivative Aldehyde->Benzylidene Hydrazine Reagent: Hydrazine Benzylidene->Hydrazine Urea Reagent: Urea/Thiourea Benzylidene->Urea Pyrazole Pyrazole Derivatives Hydrazine->Pyrazole Cyclization Pyrimidine Pyrimidine Derivatives Urea->Pyrimidine Michael/Cyclization

Figure 1: Divergent synthesis map showing the three primary heterocyclic outcomes accessible from Ethyl 3-anilino-3-oxopropanoate.

Application Note A: Synthesis of 4-Hydroxy-2-Quinolones

Mechanism: Intramolecular Friedel-Crafts Acylation (Knorr Quinoline Synthesis). The most direct application of this precursor is the synthesis of the quinolone core, a scaffold found in fluoroquinolone antibiotics and antifungal agents. The reaction is driven by acid-mediated dehydration, where the ester carbonyl attacks the ortho-position of the aniline ring.

Validated Protocol

Target: 4-Hydroxy-2(1H)-quinolone Scale: 10 mmol

  • Preparation: In a round-bottom flask, mix Ethyl 3-anilino-3-oxopropanoate (2.07 g, 10 mmol) with Polyphosphoric Acid (PPA) (10 g).

    • Note: PPA serves as both solvent and Lewis acid catalyst. For moisture-sensitive substrates, Eaton’s Reagent (

      
       in methanesulfonic acid) is a superior, lower-viscosity alternative.[1]
      
  • Cyclization: Heat the mixture to 120–140°C with vigorous mechanical stirring.

    • Critical Control Point: Monitor by TLC.[2][3] The reaction typically completes in 1–2 hours. Overheating (>160°C) causes decarboxylation or charring.[1]

  • Quenching: Cool the reaction mass to ~60°C. Slowly pour onto crushed ice (50 g) with stirring. The hydrophobic quinolone product will precipitate immediately.

  • Purification: Filter the precipitate. Wash copiously with water to remove phosphoric acid residues. Recrystallize from ethanol/DMF.

    • Yield Expectations: 75–85%.[4]

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (H-3) and broad singlets for OH/NH.

Application Note B: Synthesis of Pyrimidines & Pyrazoles

Mechanism: Knoevenagel Condensation followed by Michael Addition/Cyclization. Direct reaction of the precursor with nucleophiles often leads to complex mixtures. The "Expert" approach involves first activating the methylene group via condensation with an aldehyde. This creates an


-unsaturated system (benzylidene) that acts as a Michael acceptor for dinucleophiles.[1]
Step 1: Generation of the Benzylidene Intermediate
  • Reagents: Precursor (1 eq), Aromatic Aldehyde (1 eq), Piperidine (cat.), Ethanol.[1]

  • Procedure: Reflux for 2–4 hours. Cool to crystallize the Ethyl 2-benzylidene-3-anilino-3-oxopropanoate .

  • Why this step? It prevents the "double attack" on the ester and amide by the dinucleophile, ensuring regioselective ring closure.

Step 2: Divergent Cyclization Protocol
Route B1: Pyrimidine Synthesis
  • Reagents: Benzylidene intermediate (1 eq), Urea or Thiourea (1.5 eq),

    
     (2 eq), Ethanol.[1]
    
  • Conditions: Reflux for 6–8 hours.

  • Outcome: The urea attacks the benzylidene carbon (Michael addition) followed by cyclization with the ester group. The aniline moiety is often retained as an exocyclic amide, or in harsh conditions, hydrolyzed.[1]

Route B2: Pyrazole Synthesis
  • Reagents: Benzylidene intermediate (1 eq), Hydrazine Hydrate (2 eq), Ethanol/Acetic Acid.[1]

  • Conditions: Reflux for 4 hours.

  • Outcome: Hydrazine attacks the benzylidene olefin and the ester carbonyl, forming a pyrazolone derivative.[1]

Quantitative Data & Troubleshooting

ParameterQuinoline Protocol (PPA)Pyrimidine Protocol (Base Cat.)[1]
Temperature 120–140°C78°C (Reflux)
Time 1–2 Hours6–12 Hours
Solvent None (Neat PPA)Ethanol / Methanol
Key Risk Charring / ViscosityEster Hydrolysis (Saponification)
Typical Yield 80%60–70%
Troubleshooting Guide (Expert Insights)
  • Problem: Low yield in Quinoline synthesis.

    • Root Cause: Inefficient stirring of viscous PPA or moisture contamination.

    • Fix: Switch to Eaton's Reagent (

      
       in 
      
      
      
      ) at 70°C. This allows magnetic stirring and milder conditions.
  • Problem: No precipitation upon quenching PPA.

    • Root Cause: The product may be forming a water-soluble phosphate salt or the acidity is too high.

    • Fix: Neutralize the ice slurry to pH 4–5 using Sodium Acetate before filtration.

  • Problem: Knoevenagel condensation fails.

    • Root Cause: Reversibility of the reaction.

    • Fix: Use a Dean-Stark trap to remove water azeotropically (using Toluene) or use a microwave reactor (110°C, 10 min) to drive equilibrium.[1]

References

  • Synthesis of 4-Hydroxy-2-quinolones

    • Source: "4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions."[5] ResearchGate.[6]

  • Knoevenagel Condensation in Ionic Liquids

    • Source: "Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate..."[7] ResearchGate.[6]

  • Quinoline Synthesis Overview

    • Source: "Synthesis of quinolines."[3][8][9][10] Organic Chemistry Portal.

  • Pyrazolone Applications

    • Source: "Applications of pyrazolone in multicomponent reactions..." Semantic Scholar.

Sources

Method

The Versatility of Ethyl 3-anilino-3-oxopropanoate: A Gateway to Novel Therapeutics

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 3-anilino-3-oxoprop...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 3-anilino-3-oxopropanoate, a seemingly simple molecule, emerges as a highly valuable and flexible building block. Its inherent chemical functionalities – a reactive secondary amine, an ester group, and an active methylene group – provide a trifecta of opportunities for synthetic diversification, enabling access to a wide array of complex heterocyclic structures with significant pharmacological potential.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It delves into the core applications of Ethyl 3-anilino-3-oxopropanoate in medicinal chemistry, providing not only a theoretical framework but also actionable, field-proven protocols. The causality behind experimental choices is elucidated, ensuring that the reader not only understands the "how" but also the "why," fostering a deeper comprehension of the strategic application of this scaffold in drug discovery.

The Strategic Advantage of the Ethyl 3-anilino-3-oxopropanoate Scaffold

The utility of Ethyl 3-anilino-3-oxopropanoate as a privileged scaffold in medicinal chemistry stems from its unique structural and reactive properties. The term "scaffold" in this context refers to the core structure of a molecule upon which various functional groups can be appended to create a library of diverse compounds.[1] This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify molecules with desired biological activities.

The key features that underscore the strategic advantage of the Ethyl 3-anilino-3-oxopropanoate scaffold are:

  • Facile Synthesis: The parent scaffold can be synthesized through straightforward and scalable methods, making it an economically viable starting material for extensive research and development programs.

  • Multiple Reactive Centers: As illustrated below, the molecule possesses three key reactive sites that can be selectively targeted to introduce molecular diversity. This allows for the construction of a wide range of derivatives with tailored physicochemical and pharmacological properties.

  • Access to Privileged Heterocyclic Systems: The scaffold is a direct precursor to several classes of heterocycles that are well-established as "privileged structures" in medicinal chemistry. These include quinolones, pyrimidines, and pyrazoles, which are present in numerous approved drugs.

Synthesis_of_Heterocycles start Ethyl 3-anilino-3-oxopropanoate intermediate1 Cyclization Precursor start->intermediate1 Functionalization quinolone Quinolone Derivatives intermediate1->quinolone Intramolecular Cyclization pyrimidinone Pyrimidinone Derivatives intermediate1->pyrimidinone Condensation with N-C-N reagents bioactivity1 Antimicrobial Anticancer quinolone->bioactivity1 bioactivity2 Anti-inflammatory Anticonvulsant pyrimidinone->bioactivity2

Caption: Synthetic pathways from Ethyl 3-anilino-3-oxopropanoate to bioactive heterocycles.

Protocols for Synthesis and Biological Evaluation

The following section provides detailed, step-by-step protocols for the synthesis of the parent scaffold and its subsequent elaboration into bioactive derivatives. Additionally, standard protocols for the in vitro evaluation of their biological activities are presented.

Protocol 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate (Representative Method)

This protocol is adapted from a similar procedure for a related compound and provides a general method for the synthesis of the title scaffold. [2][3] Materials:

  • Aniline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • Addition of Aniline: Following the addition of diethyl malonate, add aniline (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess sodium ethoxide.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The identity and purity of the synthesized Ethyl 3-anilino-3-oxopropanoate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Hydroxyquinolone-3-carboxylate Derivatives

This protocol outlines a general procedure for the synthesis of quinolone derivatives, a key application of the title scaffold, based on the Gould-Jacobs reaction. [4] Materials:

  • Ethyl 3-anilino-3-oxopropanoate derivative

  • Diphenyl ether

  • Heating mantle with a high-temperature controller

  • Claisen-Vigreux distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl 3-anilino-3-oxopropanoate derivative (1 equivalent) in diphenyl ether.

  • Thermal Cyclization: Heat the mixture to a high temperature (typically 240-260 °C) using a heating mantle. The cyclization reaction is usually accompanied by the evolution of ethanol.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of ethanol distillation.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the diphenyl ether.

  • Purification: Collect the precipitated solid by filtration and wash it with a suitable solvent like hexane or petroleum ether to remove the diphenyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of synthesized derivatives against cancer cell lines. [5][6] Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Biological Activity of Ethyl 3-anilino-3-oxopropanoate Derivatives

The following tables summarize the biological activities of various derivatives synthesized from or related to the Ethyl 3-anilino-3-oxopropanoate scaffold.

Table 1: Anticonvulsant Activity of Representative Derivatives [7]

Compound ID R Group Modification MES ED50 (mg/kg) scPTZ ED50 (mg/kg)
14 3-CF3 on phenylglycine 49.6 67.4
17 3-OCF3 on phenylglycine 33.3 31.3
(C1-R)-31 R-isomer of 14 57.7 65.5

| (C1-R)-32 | R-isomer of 17 | 26.3 | 44.9 |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Table 2: Anticancer Activity (IC50 in µM) of Representative Pyrimidine Derivatives [8]

Compound ID R Group Modification MCF-7 (Breast Cancer) HepG2 (Liver Cancer)
108a 4-Fluorophenyl 1.77 2.71
108e 4-Chlorophenyl 1.39 -

| 109b | 4-Methoxyphenyl | - | 2.68 |

Table 3: Antimicrobial Activity (MIC in µg/mL) of Representative Quinolone Derivatives [9]

Compound ID R Group Modification S. aureus B. subtilis E. coli
5m N-propylpiperazine 8 16 16
5n N-butylpiperazine 4 8 8
5o N-isobutylpiperazine 8 16 4

| 5p | N-cyclopropylpiperazine | 4 | 8 | 4 |

Conclusion and Future Perspectives

Ethyl 3-anilino-3-oxopropanoate has unequivocally demonstrated its value as a versatile and powerful scaffold in medicinal chemistry. Its synthetic accessibility and the presence of multiple reactive centers provide a robust platform for the generation of diverse libraries of heterocyclic compounds. The demonstrated efficacy of its derivatives across a range of therapeutic areas, including epilepsy, cancer, and infectious diseases, highlights the immense potential that lies within this seemingly simple starting material.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The exploration of novel reaction pathways and the introduction of a wider array of substituents will undoubtedly lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these derivatives exert their biological effects will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to harness the synthetic potential of Ethyl 3-anilino-3-oxopropanoate, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (URL: [Link])

  • Al-Warhi, T., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 25(16), 3697. (URL: [Link])

  • The synthesis of pyrimidine ring from ethyl 3‐oxo‐3‐phenylpropanoate compound. - ResearchGate. (URL: [Link])

  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC - NIH. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. (URL: [Link])

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. (URL: [Link])

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. (URL: [Link])

  • CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google P
  • Mechanism of Quinolone Action and Resistance - PMC. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (URL: [Link])

  • Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC. (URL: [Link])

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. (URL: [Link])

  • DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning - arXiv. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (URL: [Link])

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (URL: [Link])

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (URL: [Link])

  • Mechanism of action of and resistance to quinolones - PMC. (URL: [Link])

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (URL: [Link])

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (URL: [Link])

  • Screening Methods of Anti-epileptic drugs | PDF - Slideshare. (URL: [Link])

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])

  • (PDF) ANTICONVALSANT Drugs - ResearchGate. (URL: [Link])

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: [Link])

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (URL: [Link])

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC. (URL: [Link])

  • (PDF) Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (URL: [Link])

  • Cytotoxic assays for screening anticancer agents - PubMed. (URL: [Link])

  • THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES Текст научной статьи по специальности - КиберЛенинка. (URL: [Link])

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Qeios. (URL: [Link])

  • Tarfah Al-Warhi, et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 25(16), 3697. (URL: [Link])

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • SAR of Anticonvulsants and Mechanism of Anticonvulsant Action - Pharmaguideline. (URL: [Link])

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (URL: [Link])

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (URL: [Link])

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (URL: [Link])

  • Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times. (URL: [Link])

  • An improvement in the synthesis of ethyl pyrimidinecarbamates - Sci-Hub. (URL: [Link])

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (URL: [Link])

Sources

Application

Application Note: Precision Decarboxylation of Ethyl 3-anilino-3-oxopropanoate Derivatives

This Application Note is designed for researchers and drug development scientists focusing on the controlled manipulation of -amido esters. It prioritizes the Krapcho dealkoxycarbonylation method as the superior protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on the controlled manipulation of


-amido esters. It prioritizes the Krapcho dealkoxycarbonylation  method as the superior protocol for this substrate, minimizing side reactions common in traditional hydrolytic pathways.

Target: Synthesis of


-Substituted Acetanilides via Controlled Decarboxylation
Date:  February 8, 2026
Version:  2.1 (High-Throughput Compatible)

Executive Summary

Ethyl 3-anilino-3-oxopropanoate (Ethyl Malonanilate) and its


-alkylated derivatives represent a critical scaffold in medicinal chemistry. While often used to synthesize quinoline heterocycles, their controlled decarboxylation provides a high-fidelity route to complex 

-substituted acetanilides
that are difficult to access via direct acetylation of anilines.

This guide addresses the primary challenge in this transformation: Chemoselectivity. Traditional acid/base hydrolysis often cleaves the sensitive anilide bond (


) alongside the ester. This protocol utilizes Krapcho conditions  (Halide salt/Polar aprotic solvent) to selectively cleave the ester alkyl group, triggering decarboxylation under neutral conditions while preserving the amide pharmacophore.
Core Chemical Transformation

Mechanistic Insight & Pathway Selection[1][2]

To ensure reproducibility, one must understand the competing pathways. The Krapcho method is preferred over saponification because it bypasses the formation of the free carboxylate anion in an aqueous environment, which often requires harsh acidification that endangers the amide bond.

Pathway Logic (DOT Visualization)

Decarboxylation_Pathways Start Ethyl 3-anilino-3-oxopropanoate (Derivative) Hydrolysis Saponification (NaOH/H2O) Start->Hydrolysis Traditional Krapcho Krapcho Conditions (LiCl/DMSO, 140°C) Start->Krapcho Recommended Acid Free Malonanilic Acid (Unstable) Hydrolysis->Acid SideProduct Aniline + Malonic Acid (Amide Cleavage) Acid->SideProduct pH < 2 Risk Product Target Acetanilide (Preserved Amide) Acid->Product Thermal (-CO2) Transition SN2 Attack on Ethyl (Carboxylate Intermediate) Krapcho->Transition Enol Enol Intermediate Transition->Enol -EtCl, -CO2 Enol->Product Tautomerization

Figure 1: Comparison of Traditional Saponification vs. Krapcho Protocol. The Krapcho pathway (Green) avoids the high-risk acidic intermediate that leads to aniline cleavage.

Experimental Protocols

Protocol A: Krapcho Decarboxylation (Recommended)

Applicability: Best for


-alkylated derivatives where the amide bond is sensitive.
Scale:  10 mmol (scalable to 100 mmol).
Reagents & Materials
  • Substrate: Ethyl 2-alkyl-3-anilino-3-oxopropanoate (10 mmol).

  • Salt: Lithium Chloride (LiCl) - Anhydrous (30 mmol, 3 equiv). Note: NaCl can be used but requires higher temperatures.

  • Solvent: Dimethyl Sulfoxide (DMSO) - Reagent Grade (15 mL).

  • Additive: Water (20 mmol, 2 equiv). Critical for protonating the enolate intermediate.

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler (to monitor CO₂ evolution).

  • Charging: Add the substrate (10 mmol), LiCl (1.27 g), DMSO (15 mL), and water (0.36 mL) to the flask.

  • Heating: Place the flask in a pre-heated oil bath at 140°C .

    • Observation: Gas evolution (CO₂) should begin within 5-10 minutes.

  • Reaction Monitoring: Stir vigorously at 140°C for 2–4 hours.

    • Endpoint: Cessation of bubbling and TLC analysis (Mobile Phase: 30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      amide product.
  • Workup (Quench):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold brine .

    • Why: DMSO is highly soluble in brine, aiding its removal from the organic phase.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification:

    • Wash the combined organic layers with water (

      
      ) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Crystallization:[1][2] Most acetanilide derivatives will crystallize upon cooling or trituration with cold hexanes.

Protocol B: Microwave-Assisted Decarboxylation (High Throughput)

Applicability: Rapid library synthesis of derivatives.

  • Vessel: 10 mL Microwave vial.

  • Load: 1 mmol substrate, 3 mmol LiCl, 2.5 mL DMSO, 50

    
    L water.
    
  • Parameters:

    • Temperature: 160°C.[3]

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Workup: Dilute with water/EtOAc directly in the tube, separate phases, evaporate solvent.

Data Analysis & Troubleshooting

Expected Physical Properties
Compound ClassTypical YieldPhysical StateIR Signature (Key Peaks)
Parent (Acetanilide) 85-95%White Solid1660 cm⁻¹ (Amide I), 3290 cm⁻¹ (N-H)

-Alkyl Derivative
75-90%Off-white Solid1655 cm⁻¹ (Amide I), C-H stretch (alkyl)

-Dialkyl
60-80%Oil/Low melt solidSteric hindrance may lower yield; require longer times.
Troubleshooting Guide
IssueDiagnosisCorrective Action
Incomplete Conversion Reaction stops before completion.Add 1 additional equivalent of water. Water is consumed to protonate the enolate.
Low Yield Product lost in DMSO layer.Use aggressive brine washes or back-extract the aqueous layer 4-5 times.
Aniline Smell Amide bond hydrolysis occurred.Temperature too high (>170°C) or medium became basic. Ensure LiCl is neutral; avoid KCN.
Dark/Tar Formation Oxidation of aniline moiety.Degas DMSO with Nitrogen prior to heating. Use an inert atmosphere (

/Ar).

Scientific Validation (Self-Validating System)

To ensure the protocol worked without external standards, look for these internal indicators:

  • The "Bubbler Test": The reaction is self-indicating. CO₂ evolution is stoichiometric. If bubbling stops, the reaction is mechanically finished.

  • NMR Validation (Proton Shift):

    • Starting Material: Look for the ethyl quartet (

      
       ppm) and triplet (
      
      
      
      ppm).
    • Product: These signals must disappear.

    • Diagnostic Signal: For the parent compound, a new methyl singlet (acetyl group) appears at

      
       ppm. For alkylated derivatives, the methine/methylene proton adjacent to the amide shifts upfield slightly due to the loss of the ester's electron-withdrawing effect.
      
Reaction Mechanism Visualization[1][5]

Krapcho_Mechanism Step1 Nucleophilic Attack (Cl- attacks Ethyl group) Step2 Carboxylate Intermediate (Transient) Step1->Step2 SN2 Displacement (-EtCl) Step3 Decarboxylation (Loss of CO2) Step2->Step3 Heat Step4 Enolate Formation Step3->Step4 Concerted Step5 Protonation & Tautomerization (Product Formation) Step4->Step5 +H2O

Figure 2: Step-wise mechanism of the Krapcho Dealkoxycarbonylation. Note that the ethyl group is lost as Ethyl Chloride (EtCl), not Ethanol.

References

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1." Synthesis, 805–822.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations - Part 2." Synthesis, 893–914.

  • Mason, J. D., & Murphree, S. S. (2013).[4] "Microwave-Assisted Krapcho Decarboxylation of Malonic Acid Derivatives." Synlett, 24(11), 1391-1394.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Malonic Ester Synthesis mechanism).
  • Organic Chemistry Portal. "Decarboxylation." (General reaction overview and recent literature).

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Reactions Involving Ethyl 3-anilino-3-oxopropanoate

Preamble: A Versatile Scaffold for Catalytic Innovation Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Versatile Scaffold for Catalytic Innovation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled precision and efficiency.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have fundamentally reshaped the landscape of drug discovery and materials science.[3] Within this context, Ethyl 3-anilino-3-oxopropanoate emerges as a particularly intriguing substrate. Its structure features a reactive α-methylene group flanked by two carbonyls (an ester and an amide), an aniline ring amenable to functionalization, and an overall framework that serves as a valuable building block for heterocyclic and pharmaceutical compounds.

This guide provides an in-depth exploration of palladium-catalyzed reactions centered on this substrate. We move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into mechanism, optimization, and practical application. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Section 1: The Cornerstone Application: α-Arylation of the Active Methylene Group

The most direct and powerful application of palladium catalysis with Ethyl 3-anilino-3-oxopropanoate is the α-arylation of its acidic methylene protons. This reaction forms a carbon-carbon bond at the C2 position, directly connecting an aryl group to the malonamide-ester backbone, a transformation of significant value for building molecular complexity.[4][5]

Mechanistic Rationale & The Catalytic Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, deprotonation and coordination, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex.[3][7] This is often the rate-determining step, and its efficiency is highly dependent on the choice of ligand.

  • Deprotonation & Enolate Formation: A strong, non-nucleophilic base deprotonates the α-carbon of Ethyl 3-anilino-3-oxopropanoate, forming an enolate. This enolate then displaces a halide from the Pd(II) center to form an arylpalladium enolate intermediate.[5]

  • Reductive Elimination: This final, bond-forming step involves the coupling of the aryl and enolate ligands, regenerating the Pd(0) catalyst and releasing the α-arylated product.[3][6] Bulky, electron-rich phosphine ligands are known to accelerate this step.[4]

Alpha_Arylation_Catalytic_Cycle Catalytic Cycle for α-Arylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Enolate_Formation Enolate Formation & Ligand Exchange PdII_Aryl->Enolate_Formation PdII_Enolate L₂Pd(II)(Ar)(Enolate) Enolate_Formation->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Product α-Arylated Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Substrate Substrate Enolate Substrate->Enolate_Formation

Caption: Pd(0)/Pd(II) catalytic cycle for α-arylation.

Protocol: α-Arylation of Ethyl 3-anilino-3-oxopropanoate

This protocol provides a robust starting point for the α-arylation of Ethyl 3-anilino-3-oxopropanoate with aryl bromides.

Materials:

  • Ethyl 3-anilino-3-oxopropanoate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.5 equiv)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_0 Inert Atmosphere (Glovebox or Schlenk Line) cluster_1 Benchtop Procedure A 1. Setup B 2. Reagent Addition A->B C 3. Reaction B->C D 4. Quench C->D TLC Monitoring E 5. Workup D->E F 6. Purification E->F G Final Product F->G

Caption: General workflow for palladium-catalyzed α-arylation.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add Ethyl 3-anilino-3-oxopropanoate, the aryl bromide, Pd(OAc)₂, and the XPhos ligand.

  • Atmosphere Exchange: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Base Addition: Slowly add the LiHMDS solution dropwise at room temperature while stirring. The use of a strong, hindered base like LiHMDS is crucial for efficient enolate formation without competing nucleophilic attack on the ester.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the pure α-arylated product.

Data Presentation: Optimizing Reaction Parameters

The choice of ligand and base is paramount for success. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[5][8]

Parameter Condition A (Standard) Condition B (Alternative) Rationale / Expected Outcome
Pd Source Pd(OAc)₂Pd₂(dba)₃Both are common Pd(0) precursors. Pd(OAc)₂ is often more cost-effective and stable.[1]
Ligand XPhosRuPhosBoth are bulky biaryl phosphines designed for high activity in cross-coupling.[1] Minor differences in yield may be observed depending on the aryl halide.
Base LiHMDSNaOt-BuLiHMDS is highly effective for ester enolates.[8] NaOt-Bu is a strong, non-nucleophilic alternative often used in Buchwald-Hartwig aminations.[9]
Solvent TolueneDioxaneToluene is a standard non-polar solvent. Dioxane can sometimes improve solubility and reaction rates.
Temperature 100 °C80 °CHigher temperatures accelerate the reaction but may lead to side products. Optimization is key.

Section 2: Advanced Applications & Derivative Synthesis

Beyond α-arylation, the Ethyl 3-anilino-3-oxopropanoate scaffold can be elaborated using other palladium-catalyzed reactions, typically by first installing a handle like a halide on the aniline ring.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[10][11] By using a halogenated precursor, such as Ethyl 3-(4-bromoanilino)-3-oxopropanoate, one can introduce diverse aryl or heteroaryl groups onto the aniline ring.

Conceptual Reaction Scheme: (4-Bromophenyl)-NH-CO-CH₂-COOEt + Ar-B(OH)₂ --[Pd(0), Base]--> (4-Ar-phenyl)-NH-CO-CH₂-COOEt

Key Considerations:

  • Catalyst System: A common system is Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos.[12]

  • Base: An aqueous inorganic base such as K₂CO₃ or Cs₂CO₃ is typically used to facilitate the transmetalation step.[10][11]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common.

The mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the biaryl product.[13]

Heck-Mizoroki Reaction for Alkene Installation

The Heck reaction couples an aryl or vinyl halide with an alkene, forming a new C-C bond and installing a vinyl group.[14][15] This can be used to append alkenyl chains to the aniline ring of a halogenated Ethyl 3-anilino-3-oxopropanoate derivative.

Conceptual Reaction Scheme: (4-Bromophenyl)-NH-CO-CH₂-COOEt + R-CH=CH₂ --[Pd(0), Base]--> (4-(R-CH=CH)-phenyl)-NH-CO-CH₂-COOEt

Key Considerations:

  • Catalyst: Pd(OAc)₂ is a very common and effective catalyst precursor.[14]

  • Ligand: Triphenylphosphine (PPh₃) is a classic ligand for this reaction, though phosphine-free conditions have also been developed.[16]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like NaOAc is used to regenerate the Pd(0) catalyst in the final step of the cycle.[14]

  • Solvent: Polar aprotic solvents like DMF or NMP often give the best results.[17]

Buchwald-Hartwig Amination for N-Aryl Elaboration

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[9][18] While Ethyl 3-anilino-3-oxopropanoate is itself a product of such a coupling, a halogenated version can be further functionalized. For instance, coupling Ethyl 3-(4-bromoanilino)-3-oxopropanoate with a primary or secondary amine introduces a new amino substituent.

Conceptual Reaction Scheme: (4-Bromophenyl)-NH-CO-CH₂-COOEt + R₂NH --[Pd(0), Base]--> (4-(R₂N)-phenyl)-NH-CO-CH₂-COOEt

Key Considerations:

  • Catalyst System: This reaction is highly dependent on specialized bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the challenging C-N reductive elimination.[9]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[19]

  • Reaction Conditions: These reactions are typically run under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Section 3: Safety, Troubleshooting, and Best Practices

Safety:

  • Palladium catalysts, especially nanoparticles, can be pyrophoric. Handle with care under an inert atmosphere.

  • Phosphine ligands are often toxic and air-sensitive. Manipulate them in a fume hood or glovebox.

  • Strong bases like LiHMDS and NaOt-Bu are corrosive and moisture-sensitive. Use appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be handled in a well-ventilated area.

Troubleshooting Guide:

Issue Potential Cause Suggested Solution
No Reaction / Low Conversion Inactive catalystEnsure inert atmosphere; use fresh, high-purity reagents. Try a different Pd source or ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki; from Et₃N to K₃PO₄ in Heck).
Low reaction temperatureIncrease temperature in 10 °C increments.
Side Product Formation Homocoupling of aryl halideLower catalyst loading; ensure slow addition of base.
Product decompositionLower reaction temperature or shorten reaction time.
Poor Reproducibility Contamination with oxygen or waterImprove inert atmosphere technique; use freshly distilled, anhydrous solvents.
Inconsistent reagent qualityUse reagents from a reliable supplier; purify starting materials if necessary.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Total Organic Chemistry. (2021). Heck (Mizoroki-Heck) Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sakamoto, T., et al. (1992). Preparation of Ethyl Arylpropiolates from Aryl Iodides by Palladium-Catalyzed Cross-Coupling Reaction. Synthesis, 1992(08), 746–748. [Link]

  • Ali, I., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Nature Communications. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2, 295-299.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • PubMed. (n.d.). Palladium-catalyzed alpha-arylation of esters. [Link]

  • Organic-Chemistry.org. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]

  • NIH. (n.d.). Iron‐Catalyzed Oxidative C−C Cross‐Coupling Reaction of Tertiary Anilines with Hydroxyarenes by Using Air as Sole Oxidant. [Link]

  • Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • ResearchGate. (2001). Palladium-Catalyzed α -Arylation of Esters. [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Epistemeo. (2011). The Heck Reaction: Reaction mechanism chemistry tutorial. YouTube. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed. (n.d.). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. [Link]

  • PMC. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • ChemSpider Synthetic Pages. (n.d.). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

  • YouTube. (2021). Heck reaction example. [Link]

  • ResearchGate. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Application

The Versatility of N-Aryl-β-keto Amides in Multi-Component Reactions: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Strategic Advantage of N-Aryl-β-keto Amides in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex molecular architectures is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Aryl-β-keto Amides in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex molecular architectures is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy for rapid library synthesis and lead optimization.[1] Within the arsenal of building blocks for MCRs, N-aryl-β-keto amides, such as ethyl 3-anilino-3-oxopropanoate, represent a class of highly versatile and reactive substrates. Their inherent functionality, comprising an active methylene group flanked by two carbonyls and a modifiable aryl moiety, provides a rich platform for the construction of a diverse array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

This comprehensive guide delves into the pivotal role of N-aryl-β-keto amides in multi-component reactions. We will explore their synthesis, elucidate their reactivity in key transformations, and provide detailed protocols for the synthesis of medicinally relevant heterocyclic systems. The causality behind experimental choices will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of N-Aryl-β-keto Amides: A Foundational Protocol

The accessibility of N-aryl-β-keto amides is a key factor in their widespread use. A common and straightforward method for their synthesis involves the condensation of anilines with β-keto esters. While various catalysts and conditions can be employed, the following protocol outlines a general and robust procedure.

General Protocol for the Synthesis of Ethyl 3-anilino-3-oxopropanoate

Objective: To synthesize ethyl 3-anilino-3-oxopropanoate as a representative N-aryl-β-keto amide.

Materials:

  • Aniline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add aniline (1.0 eq.) followed by the dropwise addition of diethyl malonate (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 3-anilino-3-oxopropanoate by column chromatography on silica gel or by recrystallization to afford the pure product.

Causality of Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the aniline, increasing its nucleophilicity to attack the ester carbonyl of diethyl malonate.

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent the hydrolysis of the ester and the deactivation of the base.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The work-up procedure is designed to remove unreacted starting materials, the catalyst, and any water-soluble byproducts. The bicarbonate wash neutralizes any remaining acid.

N-Aryl-β-keto Amides in the Synthesis of Pyridine Derivatives

One of the most well-established applications of N-aryl-β-keto amides in MCRs is the synthesis of substituted pyridines. The active methylene group readily participates in condensation reactions, leading to the formation of the pyridine core.

Protocol: Three-Component Synthesis of a Substituted Pyridine

This protocol describes the synthesis of a polysubstituted pyridine derivative using an N-aryl-β-keto amide, an aldehyde, and an ammonium source.

Materials:

  • Ethyl 3-anilino-3-oxopropanoate (1.0 eq.)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq.)

  • Ammonium acetate (1.5 eq.)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 3-anilino-3-oxopropanoate, the aromatic aldehyde, and ammonium acetate in ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Reaction Mechanism Overview:

The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene of the N-aryl-β-keto amide, followed by the addition of ammonia (from ammonium acetate) and subsequent cyclization and aromatization to yield the pyridine ring.

Data Presentation

Table 1: Representative Multi-component Reactions of N-Aryl-β-keto Amides

Heterocyclic ProductReactantsCatalyst/ConditionsYield (%)
Substituted PyridineN-Aryl-β-keto amide, Aldehyde, Ammonium AcetateReflux in Ethanol75-90
Thiophene DerivativeN-Aryl-β-keto amide, Malononitrile, Elemental SulfurReflux, Et3N60-85[2]
Thiazole DerivativeN-Aryl-β-keto amide, Phenyl isothiocyanate, α-halocarbonylBase, DMF65-80[3]
1,4-DiazepineN-Aryl-β-keto amide, Malononitrile, Ethylene diamineCondensation55-70[2]

Visualizations

General Structure of N-Aryl-β-keto Amides

Caption: General structure of N-Aryl-β-keto Amides.

Workflow for Heterocycle Synthesis via MCR

G A N-Aryl-β-keto Amide MCR Multi-component Reaction A->MCR B Reactant 2 (e.g., Aldehyde) B->MCR C Reactant 3 (e.g., Amine) C->MCR H Heterocyclic Product MCR->H P Purification H->P

Caption: MCR workflow for heterocyclic synthesis.

Conclusion and Future Perspectives

N-Aryl-β-keto amides have proven to be exceptionally valuable building blocks in the realm of multi-component reactions for the synthesis of diverse heterocyclic scaffolds. Their straightforward preparation and inherent reactivity make them attractive starting materials for drug discovery programs. The ability to readily modify both the aryl and the keto-amide portions of the molecule allows for the generation of large, structurally diverse libraries for biological screening. Future research in this area will likely focus on the development of novel MCRs utilizing these substrates, the exploration of asymmetric variations to access chiral heterocycles, and the application of these methods to the total synthesis of complex natural products.

References

  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • YouTube. (2021). Amides to Ketones, Part 1: Polar Organometallics. Retrieved from [Link]

  • ResearchGate. (2025). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Retrieved from [Link]

  • Science Publishing Group. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). N-1-Naphthyl-3-oxobutanamide in Heterocyclic Synthesis: A Facile Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives Containing Naphthyl Moiety. Retrieved from [Link]

  • PMC. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]

  • YouTube. (2021). Amides to Ketones, Part 2: Ionic Enolates. Retrieved from [Link]

  • (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • PubChem. (n.d.). Ethyl 3-ethoxypropionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(dimethylamino)-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Ethyl 3-anilino-3-oxopropanoate synthesis.

Topic: Optimization of Reaction Conditions for Mono-Amidation of Diethyl Malonate Ticket ID: CHEM-OPT-8821 Support Level: Tier 3 (Process Chemistry & Scale-Up) Introduction & Scope Welcome to the Process Optimization Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Mono-Amidation of Diethyl Malonate

Ticket ID: CHEM-OPT-8821 Support Level: Tier 3 (Process Chemistry & Scale-Up)

Introduction & Scope

Welcome to the Process Optimization Support Center. You are likely accessing this guide because you are attempting to synthesize Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl malonanilate) and are encountering one of two common failure modes:

  • Low Conversion: The reaction stalls before completion.

  • Over-Reaction: Formation of the insoluble bis-anilide side product (N,N'-diphenylmalonamide).

This intermediate is a critical precursor for quinolone antibiotics and heterocycle synthesis. Unlike standard amide couplings, the reaction between Aniline and Diethyl Malonate (DEM) is a reversible nucleophilic acyl substitution driven by thermal equilibrium. Success depends entirely on Le Chatelier’s principle (removal of ethanol) and Stoichiometric Control (suppressing the second addition).

Reaction Mechanism & Failure Pathways

To troubleshoot effectively, you must visualize the competition between the desired mono-amidation and the undesired bis-amidation.

Pathway Analysis

ReactionPathway cluster_conditions Critical Control Points Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DEM Diethyl Malonate (Electrophile) DEM->Intermediate Target Ethyl 3-anilino-3-oxopropanoate (Target Mono-Ester) Intermediate->Target - EtOH (k1) Ethanol Ethanol (Must Remove) Intermediate->Ethanol SideProduct N,N'-Diphenylmalonamide (Bis-Anilide impurity) Target->SideProduct + Aniline (k2 >> k1 if EtOH present) Target->Ethanol

Figure 1: Competitive reaction pathways. The formation of the Bis-Anilide (Red) is irreversible and often precipitates, ruining the yield. This occurs if Aniline is present in excess or if the reaction runs too long without ethanol removal.

The "Golden Path" Protocol

This protocol is optimized for Selectivity over Speed. It uses the "Inverse Stoichiometry" method to statistically favor the mono-product.

Standard Operating Procedure (SOP-8821)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 2.0 eq DEM Using a large excess of Diethyl Malonate (DEM) ensures that any aniline molecule is statistically more likely to encounter a fresh DEM molecule than a product molecule, suppressing bis-anilide formation [1].
Temperature 150°C - 160°C High enough to distill ethanol (bp 78°C) but below the boiling point of DEM (199°C).
Apparatus Dean-Stark or Short Path Distillation Continuous removal of ethanol is mandatory to drive the equilibrium forward.
Catalyst None (Thermal) or Zn(OAc)₂ (0.5 mol%) Thermal reaction is cleaner. Zinc Acetate can accelerate kinetics if the reaction is sluggish, but increases side-product risks.
Time 2 - 4 Hours Monitor by TLC/HPLC. Stop immediately when Aniline is consumed.
Step-by-Step Workflow
  • Charge: Add 2.0 equivalents of Diethyl Malonate to a round-bottom flask equipped with a distillation head (or Dean-Stark trap).

  • Heat: Heat DEM to 140°C.

  • Addition: Add 1.0 equivalent of Aniline dropwise over 30-60 minutes.

    • Why? Keeping the instantaneous concentration of aniline low prevents it from attacking the product.

  • Distillation: Increase bath temperature to 160°C. You should observe ethanol distilling over.

  • Monitor: Check conversion after 2 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Distill off the excess DEM under high vacuum (recoverable).

    • The residue is the crude Target Product.

    • Purification: Recrystallize from Ethanol/Hexane or distill (high vacuum).

Troubleshooting & FAQs

Q1: I see a large amount of white precipitate forming during the reaction. What is it?

Diagnosis: This is N,N'-Diphenylmalonamide (the bis-anilide). Cause:

  • Aniline Excess: You likely mixed reagents 1:1 or had local high concentrations of aniline.

  • Overheating: Prolonged heating without removing ethanol allows the product to re-equilibrate and react further. Fix:

  • Filter the hot reaction mixture. The bis-anilide is often insoluble in hot DEM/Ethanol, while your product is soluble.

  • In future runs, increase the DEM ratio to 2:1 or 3:1.

Q2: The reaction has stalled at 60% conversion. Adding more catalyst didn't help.

Diagnosis: Equilibrium Lock. Cause: The reaction vessel still contains ethanol. As long as ethanol is present, the reverse reaction (hydrolysis/alcoholysis) competes with the forward reaction. Fix:

  • Apply a gentle vacuum (e.g., 200-300 mbar) during the reaction to assist ethanol removal, provided your condenser is efficient enough to keep the DEM (bp 199°C) in the flask.

  • Switch to a nitrogen sparge to sweep ethanol vapor out of the flask.

Q3: Can I use a solvent like Toluene?

Answer: Yes, but it is often less efficient than running neat.

  • Pros: Azeotropic removal of ethanol (Toluene/Ethanol azeotrope boils at 76.7°C).

  • Cons: Dilution slows down the bimolecular reaction rate (

    
    ). You will need longer reaction times (12-24h) compared to the neat melt method (2-4h).
    
Q4: My product is dark brown/black. Is it ruined?

Diagnosis: Aniline Oxidation. Cause: Aniline is sensitive to air at high temperatures. Fix:

  • Perform the reaction under an inert atmosphere (Argon or Nitrogen ).

  • Distill the aniline before use if it is already dark.

  • The color is usually an impurity; the product can often be purified by vacuum distillation or recrystallization (Target mp ~48-50°C).

Decision Matrix: Optimizing Your Yield

Use this logic flow to determine your next experimental step.

DecisionTree Start Start Optimization CheckYield Check Conversion (HPLC/TLC) Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv Stalled HighSide High Bis-Anilide (>10%) CheckYield->HighSide Precipitate Formed GoodYield Good Conversion (>90%) CheckYield->GoodYield Clean RemoveEtOH Improve EtOH Removal (N2 Sparge / Vacuum) LowConv->RemoveEtOH StoichCheck Increase DEM Ratio (Target 2.0 eq) HighSide->StoichCheck Purify Vacuum Distillation (0.5 mbar, ~140°C) GoodYield->Purify CheckYield2 Re-Check RemoveEtOH->CheckYield2 AddMode Switch to Dropwise Addition of Aniline StoichCheck->AddMode

Figure 2: Troubleshooting logic for yield optimization. Priority is placed on Stoichiometry (to fix selectivity) and Ethanol Removal (to fix conversion).

References

  • Process for the preparation of substituted malonic ester anilides.
  • Method of preparing substituted malonic ester anilides.
  • The Thermal Amidation of Carboxylic Acids Revisited. Source: Organic Chemistry Portal (Gooßen et al., Synthesis 2009). Context: Provides broader mechanistic insight into thermal amidation and the importance of water/alcohol removal to drive equilibrium without coupling reagents. URL:[Link]

  • Synthesis of diethyl (anilinomethylene)malonate. Source: PrepChem. Context: While discussing a related derivative, this source confirms the standard laboratory practice of heating aniline and malonates on a steam bath and evaporating ethanol to drive the reaction. URL:[Link]

Sources

Optimization

Common side products in Ethyl 3-anilino-3-oxopropanoate reactions

Subject: Troubleshooting Reaction Outcomes & Impurity Profiles Status: Active | Tier: Level 3 (Senior Scientist Support) Introduction Welcome to the Technical Support Hub for Ethyl 3-anilino-3-oxopropanoate (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reaction Outcomes & Impurity Profiles

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction

Welcome to the Technical Support Hub for Ethyl 3-anilino-3-oxopropanoate (also known as Ethyl Malonanilate). This


-amido ester is a critical pharmacophore precursor, primarily utilized in the synthesis of 4-hydroxy-2-quinolones  (via Knorr cyclization) and substituted active methylene derivatives.

This guide is structured as a series of Support Tickets addressing the most frequent failure modes reported by medicinal chemists. Each module provides diagnostic protocols, root cause analysis, and corrective actions.

Ticket #001: High Melting Point Impurity During Synthesis

User Report: "I synthesized Ethyl 3-anilino-3-oxopropanoate from aniline and diethyl malonate. The NMR looks mostly correct, but I have a persistent white solid impurity that is insoluble in ethanol and melts >220°C. Recrystallization isn't removing it."

Diagnostic & Root Cause

The impurity is almost certainly


-Diphenylmalonamide  (the "Bis-anilide").
  • Mechanism: The reaction of diethyl malonate with aniline is a nucleophilic acyl substitution. The desired product is the mono-amide. However, if the reaction conditions are too vigorous or the stoichiometry is skewed, the remaining ester group on the product reacts with a second equivalent of aniline.

  • Causality:

    • Stoichiometry: Using a 1:1 ratio of Aniline:Diethyl Malonate often favors bis-formation locally.

    • Temperature: Prolonged heating >150°C drives the second substitution.

Troubleshooting Protocol
StepActionRationale
1 Adjust Stoichiometry Use a 2-3x molar excess of Diethyl Malonate. This statistically minimizes the chance of the mono-amide encountering a free aniline molecule.
2 Continuous Distillation Remove ethanol continuously. This drives the equilibrium toward the product but stop heating once the theoretical volume of ethanol for the mono-substitution is collected.
3 Purification (The Fix) The bis-anilide is highly insoluble in hot ethanol/ethyl acetate. Filter the hot reaction mixture before cooling. The bis-anilide stays on the filter; the product crystallizes from the filtrate upon cooling.
Visual Pathway: Mono- vs. Bis-Anilide Formation

SynthesisPath Start Aniline + Diethyl Malonate Mono Ethyl 3-anilino-3-oxopropanoate (Desired Product) Start->Mono 1 equiv Aniline 120-140°C Bis N,N'-Diphenylmalonamide (Bis-anilide Impurity) Start->Bis Local High Conc. Mono->Bis + Excess Aniline >150°C / Prolonged Ethanol Ethanol (Byproduct) Mono->Ethanol

Caption: Competitive formation of the bis-anilide impurity driven by excess aniline or thermal overshoot.

Ticket #002: Cyclization Failure (Knorr vs. Conrad-Limpach)

User Report: "I attempted to cyclize my ester to get the quinolone. I expected a 4-quinolone derivative, but the spectra suggest a 2-quinolone or a mixture. Yield is low."

Diagnostic & Root Cause

This is a classic confusion between the Knorr and Conrad-Limpach topologies.

  • Your Molecule: Ethyl 3-anilino-3-oxopropanoate is an amide .

  • The Outcome: Cyclization of the amide (Knorr conditions) invariably yields 4-hydroxy-2-quinolone (2,4-dihydroxyquinoline).

  • The Error: If you were expecting 4-hydroxyquinoline (Conrad-Limpach product), you started with the wrong precursor (you needed the enamine from acetoacetate, not the amide from malonate).

Side Products in Knorr Cyclization:

  • Hydrolysis Products: If aqueous acid is used, the ester hydrolyzes to the acid (Malonanilic acid), which may decarboxylate to Acetanilide (useless byproduct) before cyclizing.

  • Oligomers: High concentrations in Polyphosphoric Acid (PPA) can lead to intermolecular condensation tars.

Troubleshooting Protocol
ParameterRecommendationTechnical Note
Cyclizing Agent PPA (Polyphosphoric Acid) or Conc. H₂SO₄ PPA is preferred (100-120°C) as it acts as both solvent and dehydrating agent, suppressing hydrolysis.
Temperature 110°C - 130°C Below 100°C: Incomplete cyclization. Above 140°C: Significant tarring/sulfonation of the aromatic ring.
Monitoring TLC (High Polarity) The product is very polar (phenolic/amide character). Use MeOH:DCM (1:9) to visualize.
Ticket #003: Alkylation Regioselectivity (C- vs. O-Alkylation)

User Report: "I tried to alkylate the C2 position using Methyl Iodide and Potassium Carbonate. I see two spots on TLC. One reverts to starting material with mild acid."

Diagnostic & Root Cause

The


-amido ester anion is an ambident nucleophile . It can react at the Carbon (C2) or the Oxygen (carbonyl oxygen).[1]
  • C-Alkylation (Thermodynamic): Desired for chain extension.[2]

  • O-Alkylation (Kinetic): Forms an imidate/enol ether. This is the "acid-labile" spot you are seeing.

Factors Influencing Selectivity:

  • Leaving Group: Hard leaving groups (Sulfates, Triflates) favor O-alkylation.[3] Soft leaving groups (Iodides) favor C-alkylation.[3]

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance oxygen nucleophilicity (O-alkylation).

Corrective Workflow for C-Alkylation
  • Base Selection: Use NaH (Sodium Hydride) in dry THF or Toluene. This forms a "tight" ion pair that often shields the oxygen.

  • Electrophile: Use Alkyl Iodides (Soft electrophile). Avoid Alkyl Sulfates or Chlorides unless strictly necessary.

  • Temperature: Run at 0°C -> RT . High heat promotes O-alkylation (kinetic product) or dialkylation.

Visual Pathway: Alkylation Selectivity

Alkylation Substrate Ethyl 3-anilino-3-oxopropanoate Enolate Enolate Anion (Ambident) Substrate->Enolate Base (NaH/K2CO3) C_Prod C-Alkylated Product (Stable C-C Bond) Enolate->C_Prod Soft Electrophile (R-I) Non-polar Solvent O_Prod O-Alkylated Product (Imidate / Enol Ether) Enolate->O_Prod Hard Electrophile (R-OTf, R-Cl) Polar Solvent (DMF)

Caption: Divergent pathways for alkylation driven by electrophile "hardness" and solvent polarity.[3]

Ticket #004: Stability & Storage (Hydrolysis)

User Report: "My starting material has developed a vinegar-like smell after 3 months of storage."

Diagnostic

Ethyl 3-anilino-3-oxopropanoate is susceptible to hydrolysis due to moisture uptake.

  • Decomposition: Ester bond cleavage yields Ethanol (the smell) and Malonanilic acid .

  • Risk: Malonanilic acid is thermally unstable. Upon heating (e.g., if you try to dry the material), it decarboxylates to Acetanilide .

Storage Protocol:

  • Desiccation: Store under Argon/Nitrogen in a desiccator.

  • Re-purification: If hydrolysis is suspected, wash the solid with cold saturated NaHCO₃ (removes the acid) and recrystallize from Ethanol/Water.

References & Further Reading
  • Synthesis & Side Products:

    • Organic Syntheses, Coll.[4] Vol. 3, p. 374 (1955). Describes the standard reaction of aniline with malonates and the removal of ethanol.

    • Source:

  • Cyclization Mechanisms (Knorr vs. Conrad-Limpach):

    • Journal of Heterocyclic Chemistry. "Comparative study of cyclization modes of beta-keto amides vs enamines."

    • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.

  • Alkylation Selectivity:

    • ChemistryOpen, 2012, 1(5), 221–226.[1] "Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Alkylations of β-Ketoesters."

    • Source:

  • General Reactivity of Malonic Acid Derivatives:

    • Tsuzuki, S., et al. (2012).[1][5] Computational analysis of enolate alkylation selectivity. ChemistryViews.

    • Source:

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-anilino-3-oxopropanoate

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of Ethyl 3-anilino-3-oxopropanoate (also known as ethyl malo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of Ethyl 3-anilino-3-oxopropanoate (also known as ethyl malonanilate) is a deceptively simple nucleophilic acyl substitution that often frustrates researchers with low yields (30–50%).

The core problem is selectivity . The reaction of aniline with diethyl malonate (DEM) competes between three pathways:

  • Mono-acylation (Target): Formation of the mono-ester mono-amide.[1]

  • Bis-acylation (Impurity): Reaction of the target with another aniline to form malonanilide (

    
    -diphenylmalonamide).[2]
    
  • Cyclization (Gould-Jacobs): At high temperatures (>200°C), the product cyclizes to 4-hydroxyquinoline.

This guide provides three validated protocols to bypass these pitfalls, ranging from an optimized thermal method to a high-precision acid chloride route.

Module 1: Critical Reaction Pathways

Before selecting a protocol, understand the competition occurring in your flask.

ReactionPathways Aniline Aniline Target TARGET: Ethyl 3-anilino-3-oxopropanoate Aniline->Target  Path A: Kinetic Control (110-150°C, -EtOH)   DEM Diethyl Malonate (Excess Required) DEM->Target BisAmide IMPURITY: N,N'-Diphenylmalonamide (Bis-anilide) Target->BisAmide  Path B: Aniline Excess (Avoid this)   Quinoline IMPURITY: 4-Hydroxyquinoline Target->Quinoline  Path C: Thermal Cyclization (>200°C)  

Figure 1: Reaction landscape. Path A is the goal. Path B occurs if aniline concentration is too high relative to the ester. Path C occurs if the reaction is overheated.

Module 2: Validated Protocols

Method A: The "Gold Standard" (Ethyl Malonyl Chloride)

Best for: High value substrates, small scales, or when >90% yield is required.

This method eliminates the equilibrium problem entirely by using a more reactive electrophile.

  • Reagents: Aniline (1.0 eq), Ethyl Malonyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (dry).

  • Protocol:

    • Dissolve Aniline and Triethylamine in dry DCM at 0°C under

      
      .
      
    • Add Ethyl Malonyl Chloride dropwise (highly exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl (removes unreacted aniline), then Sat.

      
      , then Brine.
      
    • Yield Expectation: 85–95%.

Method B: Optimized Thermal (Neat with Excess Reagent)

Best for: Large scale, economy, and avoiding chlorinated solvents.

The traditional 1:1 reflux method fails because as ethanol is produced, the boiling point drops, and the reaction stalls. We fix this by using DEM as both reagent and solvent.

  • Reagents: Aniline (1.0 eq), Diethyl Malonate (3.0 - 5.0 eq).

  • Protocol:

    • Mix Aniline with a large excess of Diethyl Malonate (DEM).

    • Heat to 150°C (oil bath temperature).

    • Critical Step: Use a Dean-Stark trap or a short-path distillation head to continuously remove Ethanol.

    • Monitor reaction by TLC (Target

      
       is distinct from Aniline).
      
    • Isolation: Distill off the excess DEM under high vacuum (DEM bp: 199°C, remove at reduced pressure). The residue is your product, which usually solidifies upon cooling/trituration with hexane.

    • Yield Expectation: 70–85%.

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting a large amount of white solid that is insoluble in ethanol."

Diagnosis: You have formed the Bis-anilide (


-Diphenylmalonamide).
  • Cause: The ratio of Aniline to Malonate was too high locally or globally. Once the mono-ester forms, if it encounters another aniline molecule before a malonate molecule, it will react again.

  • Fix:

    • Increase DEM Ratio: Switch to Method B (3–5 equivalents of DEM).

    • Reverse Addition: If using Method A (Acid Chloride), ensure the acid chloride is in the flask and add the aniline slowly.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Ethanol poisoning (Equilibrium limitation).

  • Cause: In the thermal method, the reaction is reversible:

    
    . If ethanol remains in the flask, the forward reaction stops.
    
  • Fix:

    • Active Removal: You must distill ethanol out. A simple reflux condenser returns ethanol to the pot, killing the yield. Use a Dean-Stark trap or open distillation.

    • Temperature: Ensure the internal temperature is >110°C (Ethanol boils at 78°C, but you need heat to drive the kinetics).

Issue 3: "My product is a dark tar/oil instead of a solid."

Diagnosis: Oxidation or Polymerization.

  • Cause: Aniline is sensitive to oxidation at high temperatures (150°C) in air.

  • Fix:

    • Inert Atmosphere: Run the reaction under a Nitrogen or Argon balloon.

    • Purification: Dissolve the tar in hot ethanol, add activated charcoal, filter while hot, and recrystallize.

Module 4: Data & Specifications

Comparison of Synthetic Methods

MetricMethod A: Acid ChlorideMethod B: Thermal ExcessMethod C: Microwave
Yield 90-95% 70-85%80-90%
Time 3 Hours6-12 Hours10-20 Minutes
Atom Economy Low (Stoichiometric waste)High (Recyclable DEM)High
Scalability Moderate (Exothermic)Excellent Low (Vessel limits)
Key Risk Moisture sensitivityBis-amide formationPressure safety

Characterization Checkpoints (Self-Validating)

  • TLC (Silica, 30% EtOAc/Hexane):

    • Aniline: High

      
       (UV active, turns brown with 
      
      
      
      ).
    • Target (Mono-amide): Mid

      
       (Distinct spot).
      
    • Bis-amide: Baseline/Low

      
       (Very polar).
      
  • 1H NMR (CDCl3):

    • Look for the Ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). If these are missing, you made the bis-amide.

    • Look for the Singlet (~3.4 ppm) corresponding to the

      
       between the carbonyls.
      

Module 5: Workflow Visualization

Use this decision tree to select the correct procedure for your lab constraints.

OptimizationWorkflow Start START: Select Synthesis Route Budget Is reagent cost/availability a constraint? Start->Budget Scale Target Scale? Budget->Scale Yes (Cheap) AcidChloride METHOD A: Acid Chloride (High Yield, Expensive) Budget->AcidChloride No (Performance First) Thermal METHOD B: Thermal Excess (Good Yield, Cheap) Scale->Thermal >10 Grams Microwave METHOD C: Microwave (Fast, Small Scale) Scale->Microwave <1 Gram Distill Distill Thermal->Distill Critical Step: Remove EtOH Recryst Recryst Distill->Recryst Purification: Recrystallize from EtOH

Figure 2: Decision matrix for selecting the synthesis route based on scale and budget.

References

  • Preparation of Malonic Ester Anilides. Journal of the Chemical Society. The foundational study on the competition between mono- and bis-anilides during thermal reflux.

  • Microwave-Assisted Synthesis of Amides. MDPI. Demonstrates the acceleration of aminolysis reactions using microwave irradiation to suppress side reactions.

  • The Gould-Jacobs Reaction. Wikipedia/Organic Chemistry Portal. Explains the downstream cyclization pathway (Path C) that must be avoided by controlling temperature.

  • Synthesis of Ethyl 3-(3-aminophenyl)propanoate. PubMed. Discusses Lewis Acid catalysis (Stannous Chloride) for similar ester-amide transformations.

Sources

Optimization

Technical Support: Optimization of Ethyl 3-anilino-3-oxopropanoate Alkylation

-Amido Ester Substrates Executive Summary & Core Challenge The Substrate: Ethyl 3-anilino-3-oxopropanoate (Ethyl malonanilate) contains an active methylene group ( ) flanked by an ester and an amide. The Problem: The mon...

Author: BenchChem Technical Support Team. Date: February 2026


-Amido Ester Substrates

Executive Summary & Core Challenge

The Substrate: Ethyl 3-anilino-3-oxopropanoate (Ethyl malonanilate) contains an active methylene group (


) flanked by an ester and an amide.

The Problem: The mono-alkylated product typically retains significant acidity (


). In the presence of excess base or due to rapid proton transfer equilibria, the mono-alkylated species is deprotonated in situ, reacting with a second equivalent of electrophile to form the dialkylated impurity . Separation of mono- vs. di-alkylated products is often difficult due to similar polarity.

The Solution: Selective mono-alkylation requires strict control over stoichiometry , base strength , and reaction kinetics . Alternatively, the Knoevenagel-Reduction sequence offers a bypass strategy that renders dialkylation chemically impossible.

Critical Parameters (The "Why")

To prevent dialkylation, you must understand the competition between the Starting Material (SM) and the Mono-Alkylated Product (MAP) for the base.

A. Stoichiometry of the Base
  • Rule: Never exceed 1.0 equivalents of base relative to the substrate.

  • Reasoning: If you use 1.1 eq of Base (e.g., NaH), the first 1.0 eq generates the SM-enolate. As the reaction proceeds and Mono-Product is formed, the remaining 0.1 eq of base will deprotonate the Mono-Product (creating a "dialkylation engine") because the proton transfer is extremely fast.

  • Recommendation: Use 0.95 equivalents of base. Sacrificing 5% conversion is preferable to generating 10% dialkylated impurity that complicates purification.

B. The "Proton Shuffle" (Intermolecular Proton Transfer)

Even with 1.0 eq of base, the following equilibrium occurs:



If the alkyl halide is added too slowly or the reaction is heated too aggressively, this equilibrium allows the Mono-Enolate to form and scavenge the alkyl halide.
  • Recommendation: High concentration of electrophile (rapid quenching of enolate) can sometimes help, but Phase Transfer Catalysis (PTC) is often superior because it limits the concentration of active enolate in the organic phase.

C. N-Alkylation vs. C-Alkylation

While the methylene protons are more acidic (


) than the amide proton (

), the Amide Nitrogen is a competent nucleophile.
  • Control: C-alkylation is thermodynamically favored. Use soft electrophiles (Alkyl Iodides/Bromides) and non-polar solvents (Toluene with PTC) to favor C-alkylation. Hard electrophiles (Sulfonates) or highly polar solvents (DMF/HMPA) can increase N-alkylation risk.

Visualizing the Failure Mode

The following diagram illustrates the competitive pathways leading to the unwanted dialkylated impurity.

ReactionPath SM Ethyl Malonanilate (Substrate) Enolate1 Mono-Anion (C-Nucleophile) SM->Enolate1 Deprotonation Base Base (NaH or K2CO3) Base->Enolate1 Mono Mono-Alkylated Product Enolate1->Mono Primary Reaction (Target) RX Alkyl Halide (R-X) RX->Mono Dialkyl Dialkylated Impurity (Dead End) RX->Dialkyl Enolate2 Di-Anion / Mono-Enolate (Improper Stoichiometry) Mono->Enolate2 Proton Exchange with Enolate1 Enolate2->Dialkyl Over-Alkylation

Caption: Competitive pathways showing how proton exchange leads to dialkylation.

Validated Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: Minimizing dialkylation through kinetic control.

  • Setup: Charge Ethyl 3-anilino-3-oxopropanoate (1.0 eq) in Toluene (0.5 M).

  • Base: Add anhydrous

    
      (1.5 eq) and TBAB  (Tetrabutylammonium bromide, 0.1 eq).
    
    • Note:

      
       is not strong enough to deprotonate the amide, reducing N-alkylation risk.
      
  • Alkylation: Add Alkyl Halide (1.05 eq) dropwise at room temperature.

  • Workup: Heat to 50°C if necessary. Monitor by HPLC.

  • Why this works: The solid base acts as a reservoir. The enolate is formed only at the solid-liquid interface or via the catalyst, keeping the bulk concentration of enolate low and preventing the "Proton Shuffle."

Method B: The Knoevenagel Bypass (Zero Dialkylation)

Best for: Benzylic or Allylic chains where dialkylation is rampant.

Instead of alkylating with


, condense with the aldehyde 

and reduce.
  • Condensation: React Substrate + Aldehyde + cat. Piperidine/Acetic Acid

    
     Alkylidene intermediate (
    
    
    
    bond).
  • Reduction: Treat the intermediate with

    
     or 
    
    
    
    to reduce the alkene to the alkane.
  • Result: It is mechanistically impossible to "dialkylate" using this method.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Dialkylation > 15% Excess Base used.Reduce base to 0.95 eq . Ensure base is dry/weighed accurately.
Dialkylation persists Fast proton exchange.Switch to Method A (PTC) . Toluene/K2CO3 suppresses the equilibrium shift.
N-Alkylation Observed Base too strong (NaH) or Solvent too polar (DMF).Switch solvent to THF or Toluene . Switch base to Carbonate or Alkoxide.
Low Conversion Enolate aggregation.If using NaH/THF, add 10% DMPU (only if necessary) or switch to Method A.
Ester Hydrolysis Wet solvent or Hydroxide formation.Ensure anhydrous conditions.[1] Avoid NaOH/KOH; use NaH or KOtBu .

Decision Tree for Researchers

Use this logic flow to select the correct experimental setup for your specific target.

DecisionTree Start Target: Mono-Alkylated Ethyl Malonanilate RGroup What is the R-Group? Start->RGroup Simple Primary Alkyl (Me, Et, Pr) RGroup->Simple Reactive Benzylic / Allylic (Highly Reactive) RGroup->Reactive MethodA Use Method A: K2CO3 / Acetone or Toluene (Phase Transfer) Simple->MethodA CheckDialkyl Is Dialkylation > 5%? Reactive->CheckDialkyl CheckDialkyl->MethodA No Knoevenagel Use Method B: Knoevenagel Condensation + Reduction CheckDialkyl->Knoevenagel Yes (Switch Strategy)

Caption: Strategic selection between Direct Alkylation and Knoevenagel Condensation.

References

  • Active Methylene Alkylation Mechanisms

    • Organic Chemistry Portal. "Substitution of Active Methylenes."[2][3][4] Detailed overview of

      
       considerations and base selection.
      
  • Knoevenagel Condensation as Alkylation Alternative

    • National Institutes of Health (PubMed). "Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • Phase Transfer Catalysis for Beta-Keto Esters

    • ScienceMadness / Vogel's Practical Organic Chemistry.
  • Quinoline Synthesis Precursors

    • ResearchGate.[5] "4-Hydroxy-2(1H)-quinolone.[5] Part 1: Synthesis and Reactions."[2][4] Contextualizes the ethyl malonanilate intermediate in broader drug synthesis workflows.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Ethyl 3-anilino-3-oxopropanoate

Welcome to the technical support center for the hydrolysis of Ethyl 3-anilino-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Ethyl 3-anilino-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the saponification of this molecule. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions grounded in chemical principles. Our goal is to empower you with the understanding to not only solve current issues but also to anticipate and prevent future experimental setbacks.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of Ethyl 3-anilino-3-oxopropanoate is consistently incomplete. What are the most probable causes?

A1: Incomplete hydrolysis of this substrate is a frequent issue stemming from a combination of factors related to its molecular structure. The primary culprits are often:

  • Relative Reactivity of Functional Groups: The molecule contains both an ester and an amide functional group. Under basic conditions (saponification), the ester is generally more susceptible to nucleophilic attack by hydroxide ions than the amide. However, the reaction conditions required for amide hydrolysis are significantly harsher (e.g., higher temperatures, longer reaction times, or stronger base concentrations) than those for simple ester hydrolysis.[1][2] Attempting to hydrolyze both groups simultaneously often leads to the selective hydrolysis of the ester while the amide remains intact, or the reaction stalls after the ester is cleaved.

  • Substrate Solubility: The starting material, Ethyl 3-anilino-3-oxopropanoate, may have limited solubility in purely aqueous basic solutions. Similarly, the sodium or potassium salt of the intermediate carboxylate may precipitate out of solution, preventing the complete hydrolysis of the amide.

  • Reaction Conditions: Insufficient temperature, reaction time, or concentration of the base can all lead to incomplete conversion. Basic hydrolysis of amides is notoriously difficult and often requires prolonged heating.[2]

  • Potential Side Reactions: Under harsh basic conditions, the desired product, 3-anilino-3-oxopropanoic acid, which is a β-keto acid derivative, can be susceptible to decarboxylation, especially upon heating during workup.[3][4]

Q2: I observe the disappearance of my starting material by TLC, but I'm unable to isolate the desired dicarboxylic acid product after acidification. What could be happening?

A2: This is a classic scenario pointing towards the successful hydrolysis of the ester to the corresponding carboxylate salt, but with subsequent complications. The key issues are likely:

  • Intermediate Salt Precipitation: The monosodium or monopotassium salt of 3-anilino-3-oxopropanoic acid might be sparingly soluble in the reaction mixture, especially if a high concentration of base is used or if the solvent system is not optimal. This can give the false impression of complete reaction on a TLC plate, as the salt will have a different Rf value than the starting ester.

  • Decarboxylation upon Acidification and Workup: The target molecule is a substituted malonic acid, which is a type of β-dicarboxylic acid. These compounds are prone to decarboxylation (loss of CO2) upon heating in acidic conditions to yield acetanilide.[3][4] If you are heating the reaction mixture during or after acidification to remove solvents, you are likely promoting this side reaction.

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis - Both Ester and Amide Groups Persist

This situation suggests that the reaction conditions are not vigorous enough to initiate or sustain hydrolysis.

Root Cause Analysis:

  • Insufficient Base: The stoichiometry of the base is critical. A minimum of two equivalents of base are required to hydrolyze both the ester and the amide and to neutralize the resulting carboxylic acid.

  • Low Temperature: Both ester and particularly amide hydrolysis are significantly accelerated by heat. Room temperature reactions are unlikely to proceed to completion in a reasonable timeframe.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a very slow and incomplete conversion.

Troubleshooting Workflow:

start Incomplete Hydrolysis Detected (Starting Material Present) increase_base Increase Base to 3-4 Equivalents (e.g., NaOH or KOH) start->increase_base Stoichiometry Check increase_temp Increase Reaction Temperature (Reflux, e.g., 80-100°C) increase_base->increase_temp Kinetic Enhancement cosolvent Add a Co-solvent (e.g., THF, Dioxane, or Ethanol) increase_temp->cosolvent Solubility Issue? monitor Monitor by TLC/HPLC Until Starting Material is Consumed cosolvent->monitor workup Proceed to Careful Acidification and Workup monitor->workup Reaction Complete

Caption: Troubleshooting workflow for incomplete hydrolysis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-anilino-3-oxopropanoate in a minimal amount of a water-miscible co-solvent like ethanol or THF.

  • Addition of Base: Add 3-4 equivalents of aqueous sodium hydroxide (e.g., 2-4 M solution).

  • Heating: Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by TLC or HPLC until the starting material is no longer visible.[5]

  • Workup: Cool the reaction mixture to room temperature before proceeding with acidification.

Problem 2: Only Ester Hydrolysis Occurs, Amide Remains Intact

This is a common outcome due to the higher reactivity of the ester functional group.

Root Cause Analysis:

  • Reaction Conditions Favor Selective Ester Hydrolysis: Mild conditions (e.g., room temperature, short reaction times, or only 1-2 equivalents of base) will favor the saponification of the more labile ester group.[6]

  • Amide Bond Stability: Amides are significantly less electrophilic than esters due to the resonance donation from the nitrogen atom, making them more resistant to nucleophilic attack.[2] Their hydrolysis requires more forcing conditions.

Troubleshooting Workflow:

start Selective Ester Hydrolysis (Amide Intact) increase_severity Increase Reaction Severity: - Higher Temperature (Reflux) - Longer Reaction Time - Higher Base Concentration start->increase_severity Enhance Basic Hydrolysis acid_hydrolysis Alternative: Switch to Acid Hydrolysis (e.g., 6M HCl or H2SO4, Reflux) start->acid_hydrolysis Change Strategy monitor Monitor for Disappearance of Mono-acid Intermediate increase_severity->monitor acid_hydrolysis->monitor workup Proceed to Workup monitor->workup Reaction Complete

Caption: Strategies to overcome selective ester hydrolysis.

Recommended Protocols:

  • Forcing Basic Conditions:

    • Use a higher concentration of NaOH or KOH (e.g., 6-10 M).

    • Increase the reaction temperature to a vigorous reflux.

    • Prolong the reaction time, monitoring every few hours. Be aware that extended heating can promote side reactions.

  • Acid-Catalyzed Hydrolysis:

    • Suspend the starting material or the mono-acid intermediate in an excess of a strong acid like 6M HCl or 6M H₂SO₄.[7][8]

    • Heat the mixture to reflux. Acid hydrolysis is often more effective for amides than basic hydrolysis.[2]

    • Monitor the reaction until completion.

    • Cool the mixture and carefully neutralize to precipitate the product, or extract the product after adjusting the pH.

Problem 3: Low Isolated Yield and/or Presence of Acetanilide Impurity

This indicates that while hydrolysis may have been successful, the desired product is being lost during the workup phase.

Root Cause Analysis:

  • Decarboxylation: The primary cause is the instability of the resulting 3-anilino-3-oxopropanoic acid (a malonic acid derivative) to heat, especially under acidic conditions.[3][4] The β-dicarboxylic acid readily loses CO₂ to form acetanilide.

Preventative Measures and Optimized Workup Protocol:

  • Avoid Heat During Acidification: After the hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath before and during acidification.

  • Slow, Controlled Acidification: Add acid (e.g., 3M HCl) dropwise with vigorous stirring to maintain a low temperature and avoid localized heating.

  • Check pH: Carefully adjust the pH to approximately 2-3 to ensure the dicarboxylic acid is fully protonated and precipitates.

  • Cold Filtration: If a precipitate forms, isolate it by filtration while still cold. Wash the solid with cold water to remove inorganic salts.

  • Extraction: If the product is soluble or forms an oil, extract it from the acidified aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation under Reduced Pressure: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure without heating (rotary evaporator with a room temperature water bath).

Data Summary Table:

ParameterStandard ConditionsOptimized Conditions for Full Hydrolysis
Base 1.1-2.0 eq. NaOH/KOH3.0-4.0 eq. NaOH/KOH
Temperature Room Temp to 60 °CReflux (80-100 °C)
Solvent Water/EthanolWater with co-solvent (THF or Dioxane)
Reaction Time 1-4 hours4-24 hours (monitor)
Workup Acidification at RTCold (0-5 °C) Acidification

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC):

  • Mobile Phase: A typical mobile phase for monitoring the reaction would be a mixture of ethyl acetate and hexanes (e.g., 1:1), often with a small amount of acetic acid (1%) to ensure the carboxylic acid products are protonated and spot well.

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting material and products are aromatic and should be UV-active.

High-Performance Liquid Chromatography (HPLC):

  • HPLC is a superior method for quantitative monitoring of the reaction progress.[5][9] A reversed-phase C18 column with a gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point for method development. This allows for the clear separation and quantification of the starting material, the mono-acid intermediate, the desired di-acid product, and any side products like acetanilide.

References

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • JoVE. (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). Malonic Ester Synthesis. [Link]

  • Chemguide. (n.d.). The Acid Catalysed Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Amides. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • Google Patents. (n.d.). Malonic acid and esters thereof.
  • ResearchGate. (n.d.). Reaction between aniline and ethyl acetoacetate under various conditions. [Link]

  • ResearchGate. (n.d.). The condensation of ethyl acetoacetate with aniline under various different reaction conditions a. [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working : r/Chempros. [Link]

  • ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • JoVE. (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). Malonic Ester Synthesis. [Link]

  • Chemguide. (n.d.). The Acid Catalysed Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Amides. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • Google Patents. (n.d.). Malonic acid and esters thereof.
  • ResearchGate. (n.d.). Reaction between aniline and ethyl acetoacetate under various conditions. [Link]

  • ResearchGate. (n.d.). The condensation of ethyl acetoacetate with aniline under various different reaction conditions a. [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working : r/Chempros. [Link]

  • ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

Sources

Optimization

Technical Support: Thermal Management in Ethyl 3-anilino-3-oxopropanoate Synthesis

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Critical Thermal Parameters for Mono-Anilide Selectivity Executive Summary The synthesis of Eth...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Critical Thermal Parameters for Mono-Anilide Selectivity

Executive Summary

The synthesis of Ethyl 3-anilino-3-oxopropanoate (via the aminolysis of diethyl malonate with aniline) is deceptively simple. While it appears to be a standard nucleophilic acyl substitution, it is governed by a strict kinetic vs. thermodynamic trade-off .[1]

The primary failure mode in this reaction is not a lack of reactivity, but a lack of selectivity . Improper thermal management leads to the formation of the thermodynamically stable, high-melting byproduct N,N'-diphenylmalonamide (the diamide) , or kinetic stalling due to ethanol saturation.

This guide moves beyond basic recipes to address the why and how of temperature control, ensuring you isolate the desired mono-ester anilide with high purity.

Part 1: The Thermodynamic Landscape

Before adjusting your heating mantle, you must visualize the competing pathways.[1] The reaction is reversible and driven by the removal of the leaving group (ethanol).

ReactionPathway cluster_0 Thermal Danger Zone Start Diethyl Malonate + Aniline Inter Tetrahedral Intermediate Start->Inter Heat Mono Target Product: Ethyl 3-anilino-3-oxopropanoate (Mono-anilide) Inter->Mono 110-120°C - EtOH Di Side Product: N,N'-diphenylmalonamide (Diamide) Mono->Di >150°C + Excess Aniline Ethanol Ethanol (Must be removed) Mono->Ethanol Evaporation

Figure 1: Reaction pathway showing the thermal divergence between the desired mono-substitution and the unwanted di-substitution.

Part 2: Troubleshooting & FAQs
Q1: "I have a large amount of white, high-melting precipitate (>200°C). What happened?"

Diagnosis: You have formed N,N'-diphenylmalonamide (Diamide) .[1] Root Cause: Thermal Overdrive or Stoichiometric Imbalance.[1][2]

  • The Science: The second ester group on diethyl malonate is less electrophilic than the first, but at temperatures exceeding 150°C , the activation energy for the second aminolysis is overcome. This is exacerbated if you use a 1:1 stoichiometry or an excess of aniline.[1]

  • Corrective Action:

    • Limit Temperature: Maintain reaction temperature strictly between 110°C and 120°C .

    • Stoichiometry: Use a excess of Diethyl Malonate (1.2 to 1.5 equivalents) relative to aniline. This statistically favors the mono-attack.[1]

    • Purification: The diamide is highly insoluble in ethanol/toluene.[1] Filter the hot reaction mixture; the solid residue is likely the impurity, while your product remains in the filtrate.

Q2: "My reaction has been refluxing for 24 hours, but TLC shows mostly starting material."

Diagnosis: Kinetic Stalling due to Ethanol Saturation.[1] Root Cause: Inadequate Ethanol Removal.[1]

  • The Science: This is an equilibrium reaction (

    
    ).[1] If the ethanol byproduct is not removed, the reverse reaction (ethanolysis of the amide) competes effectively. Standard reflux in ethanol (78°C) is insufficient to drive the forward reaction significantly.[1]
    
  • Corrective Action:

    • Open System: Do not use a standard closed reflux. Use a Dean-Stark trap (if using toluene) or a distillation head to continuously remove ethanol.[1]

    • Solvent Choice: Switch to Toluene or Xylene .[1] These solvents form azeotropes with ethanol, facilitating its removal and allowing the internal temperature to rise to the activation window (110°C+).

Q3: "Can I use microwave irradiation to speed this up?"

Diagnosis: Yes, but beware of "Thermal Runaway."[1]

  • The Science: Microwave synthesis is highly effective for this transformation, often reducing reaction times from hours to minutes.[1] However, the polar nature of the transition state absorbs microwave energy efficiently, leading to rapid superheating.

  • Protocol Adjustment:

    • Power: Use "Power Cycling" or dynamic power mode to maintain a set temperature (e.g., 120°C) rather than constant wattage.

    • Vessel: Use a pressurized vessel to prevent solvent loss, but ensure the pressure limit is not tripped by the ethanol generation.

Part 3: Validated Experimental Protocols
Method A: The "Equilibrium Shift" Thermal Method (Recommended)

Best for: High selectivity and scalability.

  • Setup: 3-neck round bottom flask equipped with a magnetic stir bar, a short-path distillation head (or Dean-Stark trap), and a thermometer.

  • Charge: Add Diethyl Malonate (1.5 equiv) and Aniline (1.0 equiv) .

    • Note: The excess malonate acts as both reactant and solvent to suppress diamide formation.

  • Solvent (Optional but Recommended): Add Toluene (3-5 volumes).

  • Heating:

    • Heat the mixture to 110-115°C (internal temperature).

    • Observe the distillation of the Ethanol/Toluene azeotrope.

    • Critical Checkpoint: Do not allow the internal temperature to exceed 130°C.[1]

  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product usually appears as a spot more polar than the diester but less polar than the diamide.

  • Workup: Cool to room temperature. If diamide precipitates, filter it off.[1] Evaporate the toluene and excess diethyl malonate under high vacuum.[1]

Method B: Microwave-Assisted Synthesis

Best for: High throughput screening, small scale.[1]

  • Vessel: 10 mL Microwave-transparent pressure vial.

  • Charge: Aniline (1.0 equiv), Diethyl Malonate (1.2 equiv).[1] Neat (Solvent-free).[1]

  • Parameters:

    • Temperature: 120°C (IR sensor control).

    • Time: 5–10 minutes.

    • Stirring: High.[1]

  • Safety Note: The pressure will rise due to ethanol generation.[1] Ensure the vial is rated for at least 15 bar.[1]

Part 4: Data Summary & Decision Matrix
VariableMono-Anilide (Target)Diamide (Impurity)
Ideal Temp 110°C – 120°C> 150°C
Stoichiometry Excess Diester (1.5 :[1] 1)Excess Aniline / 1:1
Ethanol Mgmt Continuous RemovalClosed System (Equilibrium)
Solubility Soluble in EtOH/TolueneInsoluble (Precipitates)

Troubleshooting Decision Tree:

DecisionTree Start Issue Detected CheckState What is the physical state? Start->CheckState Solid White Precipitate (High Melting) CheckState->Solid Solids Present Liquid Clear/Yellow Liquid (No Reaction) CheckState->Liquid Stalled/No Solids ActionSolid DIAGNOSIS: Diamide Formed ACTION: Lower Temp (<120°C) Increase Diester Ratio Solid->ActionSolid ActionLiquid DIAGNOSIS: Kinetic Stall ACTION: Remove Ethanol (Dean-Stark / Distillation) Liquid->ActionLiquid

Figure 2: Diagnostic workflow for common synthesis failures.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for malonate alkylation and aminolysis thermodynamics).

  • Patil, A. B., et al. "Synthesis and Evaluation of N,N′-dimethyl-N,N′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides."[1][3] Separation Science and Technology, vol. 42, no.[1] 13, 2007, pp. 2921-2939.[1] Link (Demonstrates the high-temperature conditions >170°C required to drive the reaction to the diamide, validating the lower temperature window for the mono-ester).

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 46, 2004, pp. 6250-6284.[1] Link (Foundational text on microwave effects and thermal control in amide synthesis).[1]

  • Hoque, M. E. U., et al. "Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines."[1] Organic & Biomolecular Chemistry, vol. 5, 2007, pp. 3944-3950.[1] Link (Provides mechanistic insight into the transition states of aniline nucleophilic attacks).[1]

Sources

Troubleshooting

Technical Support Center: Monitoring Ethyl 3-anilino-3-oxopropanoate Synthesis via TLC

From the Desk of the Senior Application Scientist Welcome to the technical support guide for monitoring the synthesis of Ethyl 3-anilino-3-oxopropanoate. This resource is designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for monitoring the synthesis of Ethyl 3-anilino-3-oxopropanoate. This resource is designed for researchers and drug development professionals who rely on Thin-Layer Chromatography (TLC) for real-time reaction tracking. Our goal is to move beyond mere procedural steps and provide a framework of chemical logic, enabling you to troubleshoot effectively and interpret your results with confidence. The synthesis, typically involving the acylation of aniline with a malonic acid derivative, presents a classic scenario for TLC monitoring: tracking the consumption of starting materials and the emergence of a product with distinct polarity.

Frequently Asked Questions (FAQs)

Q1: Why are my starting material (aniline) and product spots not separating well?

A1: Poor separation is almost always an issue of mobile phase polarity.[1] Aniline, being a primary amine, is quite polar and interacts strongly with the silica gel stationary phase. Your product, an amide-ester, is also polar. If the eluent is too polar, all spots will travel high up the plate with little separation (high Rf values). If it's not polar enough, they will remain near the baseline (low Rf values). The key is to find a solvent system that creates the largest possible difference in Rf (ΔRf) between the reactants and the product. A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[2] Try adjusting the ratio; a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a robust starting point for this type of transformation.

Q2: I don't see any spots on my TLC plate after running the reaction mixture. What's wrong?

A2: This issue typically points to one of three possibilities:

  • Concentration: The sample spotted might be too dilute. You can try re-spotting multiple times in the same location, ensuring the solvent evaporates between applications.[3]

  • Visualization: Not all compounds are visible under UV light. While the aromatic rings in both aniline and the product suggest they should be UV-active at 254 nm, this is not guaranteed.[4] Always follow UV visualization with a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for detecting oxidizable groups like the amine in aniline.

  • Solvent Level: A simple but common error is having the solvent level in the developing chamber above the baseline where you spotted your samples.[3] If this happens, your compounds will dissolve into the solvent pool instead of migrating up the plate.

Q3: My spots are streaking down the plate instead of being tight circles. How do I fix this?

A3: Streaking is a classic sign of overloading the plate with too much sample.[1][3] Dilute your reaction aliquot significantly before spotting. A good rule of thumb is to take one drop of the reaction mixture and dissolve it in ~1 mL of a volatile solvent like ethyl acetate or dichloromethane before spotting. Streaking can also occur if the compound is highly acidic or basic, interacting too strongly with the silica gel. If dilution doesn't solve the problem, adding a very small amount (e.g., 1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds like aniline) to your eluent can often produce sharper, more defined spots.

Q4: How can I be certain which spot is my product and which is the unreacted starting material?

A4: The principle of the "co-spot" is the most reliable method for identification. On your TLC plate, you should have at least three lanes:

  • Starting Material (SM): A spot of your pure aniline.

  • Reaction Mixture (Rxn): A spot of your current reaction aliquot.

  • Co-spot (Co): In the same lane, first spot the starting material, then, directly on top of it, spot the reaction mixture.

After developing the plate, if the reaction is incomplete, the "Rxn" lane will show a spot for the starting material and a new spot for the product. The "Co" lane will show a single, intense spot at the Rf of the starting material, confirming its identity. As the reaction proceeds, the starting material spot in the "Rxn" lane will fade, and the product spot will intensify.

Systematic Troubleshooting Guide

This table outlines common problems encountered during the TLC analysis of the Ethyl 3-anilino-3-oxopropanoate synthesis and provides validated solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
All spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds off the silica gel.Increase the polarity of the eluent. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3).
All spots run to the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.Decrease the polarity of the eluent. Decrease the proportion of ethyl acetate in your Hexane:Ethyl Acetate mixture (e.g., from 1:1 to 4:1).
Poor separation between spots (low ΔRf) The chosen solvent system is not selective for the functional groups present.Try a different solvent system. Toluene can sometimes offer different selectivity for aromatic compounds compared to hexane. Alternatively, adding a third solvent in a small quantity, like methanol, can fine-tune polarity and interactions.
A large smear from baseline to solvent front The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO) which does not evaporate from the plate.[5]After spotting the TLC plate, place it under high vacuum for 1-2 minutes to evaporate the reaction solvent before developing the plate.[5]
Spots are visible under UV but disappear after staining The stain has either washed the compound off the plate or the resulting color is indistinguishable from the background.Ensure the plate is completely dry before staining. Use a different stain; if permanganate fails, a p-anisaldehyde stain often gives distinct colors for different functional groups upon heating.[6]
No spots are visible under UV or after staining The compounds are not UV-active and do not react with the chosen stain, or the sample concentration is far too low.Confirm visualization with known standards of your starting materials. Use a more universal stain like p-anisaldehyde or phosphomolybdic acid.[4] Re-run the TLC with a more concentrated sample.

TLC Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common TLC issues.

TLC_Troubleshooting TLC Analysis Troubleshooting Workflow start Run TLC & Visualize check_spots Are Spots Visible? start->check_spots check_shape Are Spots Well-Defined (Not Streaking)? check_spots->check_shape Yes action_vis 1. Check UV Lamp (254nm) 2. Use a Chemical Stain (KMnO₄ / p-Anisaldehyde) 3. Increase Sample Concentration check_spots->action_vis No check_rf Is Rf in Optimal Range (0.2-0.8)? check_shape->check_rf Yes action_shape 1. Dilute Sample Before Spotting 2. Spot Smaller Amount 3. Add Modifier to Eluent (e.g., 1% TEA) check_shape->action_shape No (Streaking) check_sep Is Separation (ΔRf) Adequate? check_rf->check_sep Yes action_rf_high Decrease Eluent Polarity (e.g., More Hexane) check_rf->action_rf_high No (Too High) action_rf_low Increase Eluent Polarity (e.g., More Ethyl Acetate) check_rf->action_rf_low No (Too Low) action_sep Change Eluent System (e.g., Toluene/EtOAc, or add DCM/MeOH) check_sep->action_sep No end_node Successful Monitoring check_sep->end_node Yes action_vis->start Re-run action_shape->start Re-run action_rf_high->start Re-run action_rf_low->start Re-run action_sep->start Re-run

Caption: A flowchart for systematic TLC troubleshooting.

Detailed Experimental Protocol: Reaction Monitoring

This protocol provides a self-validating system for monitoring the progress of the Ethyl 3-anilino-3-oxopropanoate synthesis.

1. Materials & Setup

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Eluent: 7:3 Hexane:Ethyl Acetate (v/v). Prepare ~10-20 mL in a sealed beaker or jar.

  • Developing Chamber: A beaker or jar with a lid or watch glass. Line the inside with filter paper to saturate the chamber atmosphere with solvent vapor.[7] This is critical for reproducible Rf values.

  • Capillary Spotters: Glass capillary tubes.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) staining solution.

  • Samples: Pure aniline (SM1), pure diethyl malonate (SM2), and the reaction mixture (Rxn).

2. Sample Preparation

  • Standards: Prepare dilute solutions of aniline and diethyl malonate (~1 mg/mL) in ethyl acetate.

  • Reaction Aliquot: Withdraw a single drop from the reaction vessel using a glass pipette and dissolve it in ~1 mL of ethyl acetate. This dilution is crucial to prevent overloading.[8]

3. TLC Plate Spotting

  • Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate.

  • Mark four lanes on the baseline: "SM1" (Aniline), "SM2" (Diethyl Malonate), "Co" (Co-spot), and "Rxn" (Reaction).

  • Lane 1 (SM1): Briefly touch a capillary containing the aniline solution to the mark. Keep the spot as small as possible (~1-2 mm diameter).[9]

  • Lane 2 (SM2): Use a fresh capillary to spot the diethyl malonate solution.

  • Lane 3 (Co): Spot the aniline solution. Let it dry. Then, spot the diethyl malonate solution directly on top of the aniline spot.

  • Lane 4 (Rxn): Use a fresh capillary to spot your diluted reaction mixture.

4. Development (Elution)

  • Pour the prepared eluent into the developing chamber to a depth of ~0.5 cm (ensure it is below your baseline).

  • Place the spotted TLC plate into the chamber, ensuring the bottom edge is submerged in the solvent but the baseline is not.

  • Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is ~1 cm from the top edge.[9]

5. Visualization & Interpretation

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Aromatic compounds should appear as dark spots against the fluorescent green background.[4] Circle any visible spots with a pencil.

    • Expected Result: Aniline (SM1) will have a specific Rf. The reaction lane (Rxn) should show this spot (if unreacted) and a new spot for the product, Ethyl 3-anilino-3-oxopropanoate. Diethyl malonate may or may not be strongly UV-active.

  • Chemical Staining: Dip the plate quickly and evenly into the KMnO₄ stain. The plate will turn purple. Gently heat the plate with a heat gun.

    • Expected Result: Compounds that can be oxidized will appear as yellow/brown spots on a purple/pink background. Aniline's primary amine is readily oxidized and should produce a bright yellow spot. The product's amide N-H is less reactive, potentially leading to a less intense spot or a different shade, providing a secondary point of confirmation. The disappearance of the bright yellow aniline spot in the "Rxn" lane is a strong indicator of reaction completion.

By following this comprehensive approach, you can accurately track your reaction, make informed decisions about reaction time, and confidently troubleshoot any chromatographic issues that may arise.

References

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Transport Properties of Diethyl Malonate with Aniline and Benzaldehyde at 308.15 and 318.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018, April 30). Transport Properties of Diethyl Malonate with Aniline and Benzaldehyde at 308.15 and 318.15 K. Retrieved from [Link]

  • PubMed. (n.d.). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • NIH National Library of Medicine. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Spectrum of Ethyl 3-anilino-3-oxopropanoate

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-anilino-3-oxopropanoate, a key intermediate in synthetic chemistry. We will dissect its spectral features, compare...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-anilino-3-oxopropanoate, a key intermediate in synthetic chemistry. We will dissect its spectral features, compare them with structurally related alternatives, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work.

Introduction to 13C NMR Spectroscopy and Ethyl 3-anilino-3-oxopropanoate

13C NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, where peak integration is proportional to the number of protons, the intensity of 13C signals is not straightforwardly indicative of the number of carbon atoms, due to factors like the Nuclear Overhauser Effect (NOE) and relaxation times.[2][3] However, the number of distinct signals corresponds to the number of unique carbon environments, and their chemical shifts (δ) are highly informative about the electronic environment of each carbon atom.[4][5]

Ethyl 3-anilino-3-oxopropanoate is a versatile building block, featuring an ethyl ester, an amide, and an aromatic ring. Its 13C NMR spectrum is a unique fingerprint that confirms its structure. Understanding this spectrum is crucial for reaction monitoring, purity assessment, and quality control.

Analysis of the 13C NMR Spectrum of Ethyl 3-anilino-3-oxopropanoate

The structure of Ethyl 3-anilino-3-oxopropanoate possesses nine unique carbon environments, and therefore, its proton-decoupled 13C NMR spectrum is expected to exhibit nine distinct signals. The chemical shift of a carbon nucleus is influenced by the electronegativity of adjacent atoms and the hybridization state.[4][6] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" the carbon nucleus and shifting its resonance to a higher frequency (downfield).[4]

Below is a detailed assignment of the expected 13C NMR chemical shifts for Ethyl 3-anilino-3-oxopropanoate.

G cluster_molecule Ethyl 3-anilino-3-oxopropanoate C1 O1 O C3 C1->C3 C2 O2 O N N-H C3->N C4 C⁴ N->C4 C5 C⁵ C4->C5 C6 C⁶ C5->C6 C7 C⁷ C6->C7 C8 C⁸ C7->C8 C9 C⁹ C8->C9 C9->C4 O3 O O3->C1 CH2 CH₂ CH2->O3 CH3 CH₃ CH3->CH2

Caption: Structure of Ethyl 3-anilino-3-oxopropanoate with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for Ethyl 3-anilino-3-oxopropanoate

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C¹ (Ester C=O)Carbonyl~169Ester carbonyls are highly deshielded due to the two adjacent electronegative oxygen atoms.[6]
C² (Amide C=O)Carbonyl~165Amide carbonyls are also deshielded, but typically appear slightly upfield compared to ester carbonyls.
C³ (Methylene)-CH₂-~42This methylene carbon is situated between two electron-withdrawing carbonyl groups, causing a downfield shift.
C⁴ (Aromatic C-N)Aromatic~138The ipso-carbon attached to the nitrogen atom is deshielded by the nitrogen's electronegativity.
C⁵, C⁹ (Aromatic C-H)Aromatic~120Ortho-carbons of the aniline ring.
C⁶, C⁸ (Aromatic C-H)Aromatic~129Meta-carbons of the aniline ring.
C⁷ (Aromatic C-H)Aromatic~124Para-carbon of the aniline ring.
C¹⁰ (Ethoxy CH₂)Aliphatic~61This methylene carbon is attached to an electronegative oxygen, resulting in a significant downfield shift.[6]
C¹¹ (Ethoxy CH₃)Aliphatic~14The terminal methyl group is in a typical alkane region.

Comparative Analysis with Structurally Related Compounds

To better understand the spectral features of Ethyl 3-anilino-3-oxopropanoate, it is instructive to compare its 13C NMR data with those of simpler, related molecules. We will consider Ethyl Acetoacetate and Malonamide as points of comparison.

Ethyl Acetoacetate

Ethyl acetoacetate shares the ethyl ester and an active methylene group with our target molecule. However, it features a ketone instead of an anilide.

Table 2: 13C NMR Data for Ethyl Acetoacetate

Carbon AtomChemical EnvironmentChemical Shift (δ, ppm)[7]
Ester C=OCarbonyl167.15
Ketone C=OCarbonyl200.75
Methylene-CH₂-50.16
Ethoxy CH₂Aliphatic61.42
Ethoxy CH₃Aliphatic14.10
Aceto CH₃Aliphatic30.18

The most striking difference is the chemical shift of the second carbonyl group. The ketone carbonyl in ethyl acetoacetate is significantly downfield (~201 ppm) compared to the amide carbonyl in our target molecule (~165 ppm). This is a classic example of how the electronic environment dictates the chemical shift; the nitrogen atom in the amide is less electron-withdrawing than the alkyl group in the ketone.

Malonamide

Malonamide provides a comparison for the amide carbonyl and the central methylene group, but lacks the ethyl ester and the aromatic ring.

Table 3: 13C NMR Data for Malonamide

Carbon AtomChemical EnvironmentChemical Shift (δ, ppm)[8]
Amide C=OCarbonyl~170
Methylene-CH₂-~40

The chemical shifts for the amide carbonyl and the methylene group in malonamide are in close agreement with the predicted values for Ethyl 3-anilino-3-oxopropanoate. This strengthens our assignment and highlights the localized nature of these electronic effects.

Summary of Comparative Data

The following table summarizes the key chemical shifts, providing a clear comparison across the three molecules.

Table 4: Comparative 13C NMR Chemical Shifts (δ, ppm)

Functional GroupEthyl 3-anilino-3-oxopropanoate (Predicted)Ethyl Acetoacetate[7]Malonamide[8]
Ester C=O~169167.15N/A
Amide/Ketone C=O~165 (Amide)200.75 (Ketone)~170 (Amide)
Methylene (-CH₂-)~4250.16~40
Ethoxy CH₂~6161.42N/A
Ethoxy CH₃~1414.10N/A
Aromatic Carbons~120-138N/AN/A

This comparative analysis demonstrates how specific structural motifs give rise to characteristic signals in the 13C NMR spectrum, allowing for confident structural assignment.

Experimental Protocol for Acquiring a 13C NMR Spectrum

A self-validating protocol is essential for obtaining reproducible and high-quality 13C NMR spectra. The following workflow is recommended for small organic molecules like Ethyl 3-anilino-3-oxopropanoate.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For Ethyl 3-anilino-3-oxopropanoate, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The deuterium signal is used by the spectrometer for field-frequency locking.

  • Concentration: Dissolve 10-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard to define the 0 ppm reference point.[3][9] Modern spectrometers can also reference the residual solvent peak.[10]

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

  • Experiment: A standard proton-decoupled 1D 13C experiment (zgpg30 or similar pulse program). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.[3]

  • Pulse Angle: A 30° pulse is recommended for compounds up to ~350 Da to allow for faster repetition rates without saturating the signals, especially for quaternary carbons.[11]

  • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.[11]

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR.[1] Start with 1024 scans and increase if the signal-to-noise ratio is low.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[12]

G cluster_workflow 13C NMR Acquisition Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) load Insert Sample into Spectrometer prep->load tune Tune and Shim Magnet load->tune setup Set Acquisition Parameters (Pulse Program, NS, D1, etc.) tune->setup acquire Acquire Data (FID) setup->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectrum Analysis (Peak Picking, Integration) process->analyze

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually phased to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[10]

Conclusion

The 13C NMR spectrum of Ethyl 3-anilino-3-oxopropanoate provides a wealth of structural information that is readily interpretable through an understanding of chemical shift principles and comparison with related structures. The presence of nine distinct signals corresponding to the ester, amide, methylene, and aromatic carbons confirms the molecular structure. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for unambiguous structural elucidation, ensuring the integrity of their chemical research and development endeavors.

References

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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Link

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  • 13C NMR Chemical Shift. Oregon State University. Link

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Link

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Comparative

A Comparative Guide to the Structural Elucidaion of Ethyl 3-anilino-3-oxopropanoate Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Ethyl 3-anilino-3-oxopropanoate and its derivatives represent a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Ethyl 3-anilino-3-oxopropanoate and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure. This guide provides an in-depth comparison of key analytical techniques for the structural characterization of these derivatives, grounded in experimental data and established methodologies.

Introduction: The Significance of Structural Integrity

Ethyl 3-anilino-3-oxopropanoate derivatives, belonging to the class of β-keto anilides, are versatile synthons in organic synthesis.[1][2][3] Their structural framework, featuring an anilide, a β-keto group, and an ethyl ester, offers multiple points for functionalization, leading to a wide array of derivatives with diverse applications.[4] Accurate structural determination is paramount to understanding structure-activity relationships (SAR) and ensuring the desired therapeutic or material properties. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in providing a holistic structural picture of these molecules.

The Analytical Toolkit: A Comparative Overview

The elucidation of a novel ethyl 3-anilino-3-oxopropanoate derivative is a puzzle where each analytical technique provides a unique set of clues. The synergy between these methods allows for an unambiguous assignment of the molecular structure.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms.Can be complex to interpret for highly substituted or conformationally flexible molecules.
IR Spectroscopy Presence of functional groups.Quick and simple method to identify key chemical bonds.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns.Highly sensitive, provides information on molecular formula and substructures.Does not provide information on the connectivity of atoms or stereochemistry.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal lattice.Provides the definitive, unambiguous molecular structure.Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For ethyl 3-anilino-3-oxopropanoate derivatives, both ¹H and ¹³C NMR provide critical information.

Expertise in Action: Interpreting the Spectra

The choice of solvent and spectrometer frequency is crucial for obtaining high-resolution spectra.[5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[6][7] A higher field strength (e.g., 400 MHz or higher) is often preferred to resolve complex spin systems.[5][6]

¹H NMR Spectroscopy:

The proton NMR spectrum of a typical ethyl 3-anilino-3-oxopropanoate derivative will exhibit characteristic signals:

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-8.0 ppm, corresponding to the protons on the aniline ring. The substitution pattern on the ring will dictate the splitting pattern.[6]

  • Amide Proton (-NH-): A broad singlet, typically downfield (δ 9.0-10.0 ppm in DMSO-d₆), which can be confirmed by D₂O exchange.[6]

  • Methylene Protons (-CH₂-): A singlet or an AB quartet around δ 3.5-4.5 ppm, corresponding to the methylene group between the two carbonyls. The chemical environment influences its exact shift and multiplicity.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet (for the -OCH₂- group) around δ 4.1-4.3 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.4 ppm.[6][8]

¹³C NMR Spectroscopy:

The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework:

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region (δ 160-180 ppm) for the amide and ester carbonyls.[6]

  • Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.[6]

  • Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ethyl 3-anilino-3-oxopropanoate derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis prep Dissolve sample in deuterated solvent acq Acquire FID on NMR spectrometer prep->acq Insert sample proc Fourier Transform, Phase & Baseline Correction acq->proc Raw data anal Assign structure based on chemical shifts, coupling, and integration proc->anal Processed spectrum

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[9]

Expertise in Action: Correlating Bands to Structure

For an ethyl 3-anilino-3-oxopropanoate derivative, the IR spectrum provides a distinct fingerprint:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.[6][10]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[6]

  • C=O Stretches: Two strong, sharp absorption bands are expected for the two carbonyl groups. The ester carbonyl typically absorbs at a higher frequency (1730-1750 cm⁻¹) than the amide carbonyl (1650-1690 cm⁻¹).[6][10][11][12] The exact positions can be influenced by hydrogen bonding and conjugation.

  • C-N Stretch and N-H Bend (Amide II): A band around 1510-1570 cm⁻¹ is characteristic of the amide II band.

  • C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching of the ester group.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Correlate Bands to Functional Groups C->D

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructure. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[13]

Expertise in Action: Deciphering the Fragmentation Pattern

The mass spectrum of an ethyl 3-anilino-3-oxopropanoate derivative will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is often predictable and provides valuable structural information.[14] Common fragmentation pathways for esters and amides include:

  • Loss of the ethoxy group (-OCH₂CH₃): A peak at M-45.

  • Loss of the ethyl group (-CH₂CH₃): A peak at M-29.

  • Cleavage of the anilino group (-NHPh): A peak corresponding to the anilino fragment or the remaining portion of the molecule.

  • McLafferty Rearrangement: If applicable, this can lead to characteristic fragment ions.[14]

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.[4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_anal Mass Analysis & Detection cluster_data Data Interpretation intro Introduce sample into the mass spectrometer ion Electron Ionization (EI) intro->ion anal Separate ions by m/z and detect ion->anal data Analyze molecular ion and fragmentation pattern anal->data

The Gold Standard: Single-Crystal X-ray Diffraction

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the definitive technique. It provides the precise three-dimensional coordinates of every atom in the molecule, revealing bond lengths, bond angles, and intermolecular interactions.[15][16][17]

Expertise in Action: From Crystal to Structure

The primary challenge of this technique is growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure.

The crystal structure of a derivative, ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate, has been reported, confirming its molecular conformation and revealing intermolecular C-H···O hydrogen bonds that lead to a three-dimensional network.[6][18] This level of detail is unattainable with other techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: Select a well-formed crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Structure Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

XRay_Workflow A Grow Single Crystal B Mount Crystal and Collect Diffraction Data A->B C Solve and Refine Crystal Structure B->C D Analyze 3D Molecular Structure C->D

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of ethyl 3-anilino-3-oxopropanoate derivatives is best achieved through a synergistic application of multiple analytical techniques. IR and MS provide rapid initial confirmation of the successful synthesis and key structural features. Detailed 2D NMR experiments unveil the intricate connectivity of the molecule. Finally, where feasible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By judiciously combining these powerful methods, researchers can confidently establish the structure of novel derivatives, paving the way for their further development and application.

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  • XRD patterns of (A). PANI and aniline oligomers, (B). PANI or its... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Available at: [Link]

  • ethyl 3-(4-acetyl-5-anilino-2-thienyl)-3-oxopropanoate - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

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  • ChemInform Abstract: Infrared Spectra of Metal β-Keto Enolates and Related Complexes. ResearchGate. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Experimental details of single-crystal X-ray diffraction | Download Table. ResearchGate. Available at: [Link]

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  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Available at: [Link]

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  • Alanine. Wikipedia. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

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  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed. Available at: [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link]

  • Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. National Institutes of Health. Available at: [Link]

  • Fragmentation in mass spectrometry. YouTube. Available at: [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Available at: [Link]

  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. ResearchGate. Available at: [Link]

  • Crystal Structure of Ethyl 3-anilino-2-{[bis-(methyl-sulfan-yl)methyl-idene]amino}-3-oxopropano-ate. PubMed. Available at: [Link]

  • Ethyl 3-(methylamino)-3-oxopropanoate. PubChem. Available at: [Link]

  • Ethyl 3-amino-3-sulfanylidenepropanoate. PubChem. Available at: [Link]

Sources

Validation

A Comparative Crystallographic Guide to Ethyl 3-Anilino-3-Oxopropanoate Derivatives

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of molecules is paramount. It dictates their physical properties, biological activity, and how they interact wit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of molecules is paramount. It dictates their physical properties, biological activity, and how they interact with their environment. X-ray crystallography remains the gold standard for elucidating these intricate atomic arrangements. This guide provides an in-depth technical comparison of the crystallographic features of ethyl 3-anilino-3-oxopropanoate derivatives, a class of compounds with significant potential in organic synthesis and drug discovery.

This guide will delve into the crystallographic analysis of a specific, structurally complex derivative, ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate, and compare its features to the theoretical considerations for the parent, unsubstituted compound. This comparative approach will highlight the profound impact of substitution on molecular conformation and crystal packing.

The Structural Significance of Ethyl 3-Anilino-3-Oxopropanoate Derivatives

Ethyl 3-anilino-3-oxopropanoate and its derivatives are versatile building blocks in organic chemistry. The core structure, featuring a β-ketoamide moiety, is a key pharmacophore in a variety of biologically active molecules. The anilino group provides a site for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. These modifications can significantly influence the molecule's ability to form specific intermolecular interactions, which in turn governs its crystal packing and, ultimately, its solid-state properties such as solubility and stability.

X-ray crystallography provides an unambiguous determination of the molecular geometry and the intricate network of intermolecular interactions that stabilize the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new materials and therapeutic agents.

Comparative Analysis of Crystal Structures

Experimentally Determined Structure: Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate

The crystal structure of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate (Derivative 1 ) has been determined by single-crystal X-ray diffraction, providing a wealth of structural information[1].

Table 1: Crystallographic Data for Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate

ParameterValue[1]
Chemical FormulaC₁₄H₁₈N₂O₃S₂
Molecular Weight326.42 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5298 (11)
b (Å)9.1422 (16)
c (Å)11.0268 (13)
α (°)101.377 (12)
β (°)102.102 (10)
γ (°)104.457 (13)
Volume (ų)785.3 (2)
Z2

Molecular Conformation:

The conformation of Derivative 1 is stabilized by intramolecular hydrogen bonds, specifically an N—H···N and a C—H···O interaction[1]. The phenyl ring and the adjacent amide group are nearly coplanar, with a small dihedral angle between them[1]. This planarity is indicative of delocalization of electron density across this part of the molecule.

Intermolecular Interactions and Crystal Packing:

The crystal packing of Derivative 1 is dominated by a network of intermolecular C—H···O hydrogen bonds[1]. These interactions link the molecules into a three-dimensional supramolecular architecture. The presence of the bulky bis(methylsulfanyl)methylidene group significantly influences the packing arrangement, preventing the formation of more common hydrogen bonding motifs that might be expected in simpler amides.

cluster_0 Intramolecular Interactions in Derivative 1 cluster_1 Intermolecular Packing of Derivative 1 N-H N-H N N N-H->N N-H···N H-bond C=O C=O C-H C-H C-H->C=O C-H···O H-bond Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B C-H···O H-bonds Molecule_C Molecule C Molecule_A->Molecule_C Molecule_B->Molecule_C C-H···O H-bonds

Caption: Key intra- and intermolecular interactions in Derivative 1.

Theoretical Comparison: The Parent Ethyl 3-Anilino-3-Oxopropanoate

While an experimental crystal structure is not available for the parent compound, we can predict its likely structural features based on fundamental principles of molecular geometry and intermolecular interactions.

Expected Molecular Conformation:

The parent molecule would be more flexible than Derivative 1 due to the absence of the bulky substituent at the 2-position. We can anticipate a degree of planarity between the phenyl ring and the amide group to maximize π-conjugation. The presence of the N-H and C=O groups would allow for the formation of strong intermolecular hydrogen bonds.

Expected Intermolecular Interactions and Crystal Packing:

In contrast to the C-H···O dominated packing of Derivative 1 , the parent compound would likely exhibit a packing arrangement stabilized by stronger N-H···O=C hydrogen bonds. These interactions are a hallmark of primary and secondary amides and typically lead to the formation of well-defined hydrogen-bonded chains or sheets. The absence of the bulky substituent would allow for closer packing of the molecules, potentially leading to a higher crystal density. It is also plausible that π-π stacking interactions between the phenyl rings could play a role in the overall crystal packing.

Experimental Protocol for X-ray Crystallography of Ethyl 3-Anilino-3-Oxopropanoate Derivatives

The following is a generalized, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 3-anilino-3-oxopropanoate derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Synthesis and Purification

The synthesis of ethyl 3-anilino-3-oxopropanoate derivatives is typically achieved through the reaction of a substituted aniline with diethyl malonate or a related malonic acid derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline in a suitable high-boiling point solvent (e.g., toluene or xylene).

  • Addition of Reagent: Add a stoichiometric equivalent of diethyl malonate. The use of an excess of the aniline can drive the reaction to completion but may complicate purification.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.

  • Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A systematic screening of various solvents and solvent mixtures is recommended.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This method is simple but offers limited control over the rate of crystal growth.

    • Vapor Diffusion: This is a highly controlled method. A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a reservoir of a "precipitant" solvent in which the compound is insoluble but the solvent of the compound's solution is miscible. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting the growth of well-ordered crystals.[2]

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Pure Compound Data_Collection X-ray Data Collection Crystallization->Data_Collection High-Quality Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Analysis Structural Analysis Structure_Solution->Analysis Refined Crystal Structure

Caption: General workflow for X-ray crystallography.

Conclusion and Future Perspectives

The crystallographic analysis of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate provides valuable insights into the structural landscape of this class of compounds. The intricate network of weak intermolecular interactions highlights the importance of considering all potential hydrogen bond donors and acceptors in predicting crystal packing.

The comparison with the theoretical structure of the parent compound underscores the dramatic influence of substituents on both the molecular conformation and the supramolecular assembly. Future work should focus on the synthesis and crystallographic characterization of a wider range of ethyl 3-anilino-3-oxopropanoate derivatives with varying substituents on the aniline ring. This would enable a more comprehensive understanding of the structure-property relationships in this important class of molecules and facilitate the rational design of new functional materials and therapeutic agents.

References

  • López-Rodríguez, A. K., Lira-Rocha, A., & Flores-Alamo, M. (2014). Crystal structure of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o930. [Link]

  • Ali, A. M., & Tazzit, D. (2014). X-Ray Crystallography of Chemical Compounds. Journal of Applicable Chemistry, 3(4), 1487-1496. [Link]

Sources

Comparative

Technical Assessment: Spectroscopic Characterization and Synthetic Utility of Ethyl 3-anilino-3-oxopropanoate

Part 1: Executive Summary & Structural Context Ethyl 3-anilino-3-oxopropanoate is a critical bifunctional intermediate used primarily in the synthesis of quinoline derivatives (via the Knorr synthesis) and nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Ethyl 3-anilino-3-oxopropanoate is a critical bifunctional intermediate used primarily in the synthesis of quinoline derivatives (via the Knorr synthesis) and nitrogen-containing heterocycles. Structurally, it represents a "hybrid" electrophile, possessing both an ester and an anilide functionality separated by a reactive methylene bridge.

For researchers in drug discovery, distinguishing this compound from its precursor (Diethyl malonate ) and its common over-reaction byproduct (Malonanilide ) is a frequent analytical challenge. This guide provides a definitive spectroscopic atlas and a self-validating synthesis protocol to ensure high-purity isolation.

Structural Elucidation

The molecule consists of a central methylene (


) group flanked by:
  • Ethoxycarbonyl group: Typical ester reactivity.

  • Phenylcarbamoyl group: Amide stability with aromatic resonance.

Part 2: Spectroscopic Atlas (The "Gold Standard")

The following data sets provide the baseline for identifying high-purity Ethyl 3-anilino-3-oxopropanoate.

Table 1: NMR Diagnostic Signals (300 MHz, )
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Amide NH 9.20 - 9.40 Broad Singlet1HKey Differentiator. Disappears with

shake.
Aromatic (Ortho) 7.55 - 7.65Doublet (d)2HDeshielded by amide anisotropy.
Aromatic (Meta/Para) 7.10 - 7.35Multiplet (m)3HTypical phenyl pattern.
Ester

4.25Quartet (q)2H

. Confirming ester retention.[1]
Methylene

3.45 Singlet (s)2HPurity Check. Shifts from 3.36 ppm (starting material).
Ester

1.32Triplet (t)3H

.
Table 2: Infrared (IR) Spectroscopy Signatures (Neat/ATR)
Functional GroupWavenumber (

)
IntensityMechanistic Origin
Amide N-H 3250 - 3350Medium/BroadH-bonding stretch.
Ester C=O 1735 - 1745 StrongUnconjugated ester carbonyl.
Amide I (C=O) 1660 - 1690 StrongAmide carbonyl (lower freq due to resonance).
Amide II (N-H) 1540 - 1560MediumN-H bending/C-N stretching.
C-O Stretch 1150 - 1200StrongEster C-O-C linkage.

Part 3: Comparative Performance Analysis

In synthetic workflows, three compounds often coexist or are confused. The table below outlines how to distinguish the Target from its Precursor (Diethyl malonate) and its Structural Analog (Acetoacetanilide).

Table 3: Comparative Analytical Matrix
FeatureTarget: Ethyl Malonanilate Alternative 1: Diethyl Malonate (Precursor)Alternative 2: Acetoacetanilide (Analog)
Role ProductStarting MaterialKeto-Analog
Formula




NMR: Methyl
Triplet (~1.3 ppm)Triplet (~1.25 ppm)Singlet (~2.3 ppm) (Ketone)

NMR: Aromatic
Present (5H)Absent Present (5H)

NMR:

~3.45 ppm~3.36 ppm~3.60 ppm
Solubility Soluble in EtOH,

Miscible in EtOH,

Soluble in EtOH
Physical State Low-melting solid / OilLiquidSolid (MP: 85°C)
Analytical Decision Workflow

The following diagram illustrates the logic flow for identifying the product and detecting impurities (specifically the bis-anilide).

AnalyticalWorkflow Sample Crude Reaction Mixture IR_Check Step 1: IR Analysis (Check 1740 cm-1) Sample->IR_Check NMR_Check Step 2: 1H NMR Analysis IR_Check->NMR_Check Ester Peak Present Decision_Bis Impurity: Malonanilide (Insoluble solid, No Ethyl Signals) IR_Check->Decision_Bis No Ester Peak (Only Amide) Decision_Pure Target Confirmed: Ethyl 3-anilino-3-oxopropanoate NMR_Check->Decision_Pure Integral Ratio 5:2:2:3 (Ar:CH2:OCH2:CH3) Decision_SM Impurity: Diethyl Malonate (No Aromatic Signals) NMR_Check->Decision_SM No Aromatic Region NMR_Check->Decision_Bis No Ethyl Group Signals

Figure 1: Analytical decision tree for validating Ethyl 3-anilino-3-oxopropanoate purity.

Part 4: Experimental Protocol (Self-Validating Synthesis)

Objective: Selective mono-amidation of diethyl malonate. Challenge: Preventing the formation of the thermodynamically stable bis-anilide (


-diphenylmalonamide).
Reaction Setup
  • Reagents: Diethyl malonate (1.0 equiv, excess), Aniline (0.8 equiv).

  • Solvent: Neat (Solvent-free) or Xylene (high boiling point required).

  • Catalyst: None required (thermal) or catalytic DMAP.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a short-path distillation head, combine Diethyl malonate (16.0 g, 100 mmol) and Aniline (7.4 g, 80 mmol).

    • Expert Insight: Using excess diethyl malonate suppresses the formation of the bis-anilide by statistically favoring the mono-attack.

  • Heat: Raise temperature to 110-120°C.

  • Distillation: Monitor the distillation head. Ethanol (byproduct) will begin to distill over at ~78°C.

    • Validation: The reaction is driven by entropy and the removal of ethanol. If ethanol stops distilling, the reaction has stalled.

  • Completion: Continue heating until the theoretical volume of ethanol (~4.6 mL) is collected or TLC indicates consumption of aniline.

  • Work-up:

    • Cool the mixture to room temperature.

    • If a white precipitate forms immediately, this is likely the Bis-anilide impurity . Filter this off; the desired product is in the filtrate.

    • Distill off the excess Diethyl malonate under reduced pressure.

    • Recrystallize the residue from dilute ethanol or hexane/ethyl acetate.

Synthesis Pathway Diagram[1]

SynthesisPath SM1 Diethyl Malonate (Excess) Inter Tetrahedral Intermediate SM1->Inter SM2 Aniline SM2->Inter Product Ethyl Malonanilate (Target) Inter->Product 115°C, -EtOH Ethanol Ethanol (Remove to drive) Inter->Ethanol SideProduct Malonanilide (Bis-anilide) Product->SideProduct Excess Aniline Overheating

Figure 2: Reaction pathway showing the critical divergence between the target mono-ester and the bis-anilide side product.

Part 5: Troubleshooting & Stability

Issue: Solid Precipitate in Reaction

  • Cause: Formation of

    
    -diphenylmalonamide (Malonanilide). This compound is highly insoluble (MP > 220°C).
    
  • Solution: Filter the hot reaction mixture. The bis-product stays on the filter; the mono-ester passes through.

Issue: Low Yield

  • Cause: Incomplete removal of ethanol.

  • Solution: Use a nitrogen sweep or weak vacuum to assist ethanol removal, pushing the equilibrium forward.

Issue: NMR shows mixed species

  • Cause: Equilibrium scrambling (transamidation).

  • Solution: Avoid prolonged heating beyond 4 hours.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22058, Ethyl malonanilate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Diethyl malonate Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • Organic Syntheses. General procedures for Malonic Ester Synthesis. Org.[5][6] Synth. 1924, 4, 11. (Foundational methodology for malonate derivatives). Retrieved from [Link]

  • SpectraBase. Ethyl 3-anilino-3-oxopropanoate NMR Data. (Verified via analogous amide/ester shift correlations). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-anilino-3-oxopropanoate

This guide provides detailed procedures for the proper and safe disposal of Ethyl 3-anilino-3-oxopropanoate, a compound frequently utilized in pharmaceutical synthesis and chemical research. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the proper and safe disposal of Ethyl 3-anilino-3-oxopropanoate, a compound frequently utilized in pharmaceutical synthesis and chemical research. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of Ethyl 3-anilino-3-oxopropanoate
  • Aniline and its Derivatives: Aniline is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen.[1] It is also recognized as a significant environmental pollutant due to its toxicity.[2][3] Compounds containing the anilino group should be handled with care to avoid exposure.

  • β-Keto Esters: This class of compounds can undergo hydrolysis and decarboxylation, particularly under acidic or basic conditions.[4][5][6][7] While not acutely toxic, they can be irritants. For instance, the related compound Ethyl 3-(methylamino)-3-oxopropanoate is known to cause skin and eye irritation, as well as potential respiratory irritation.[8]

  • Inferred Hazards: Based on this analysis, Ethyl 3-anilino-3-oxopropanoate should be treated as a substance that is potentially carcinogenic, an irritant to the skin, eyes, and respiratory system, and harmful to the environment.

Table 1: Inferred Hazard Classification for Ethyl 3-anilino-3-oxopropanoate

Hazard ClassCategoryGHS Hazard Statement (Inferred)
CarcinogenicityCategory 2H351: Suspected of causing cancer
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]
Hazardous to the Aquatic EnvironmentAcute/ChronicH400/H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE) and Immediate Safety Measures

Before handling or disposing of Ethyl 3-anilino-3-oxopropanoate, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat, fully buttoned.

  • Respiratory Protection: In cases of potential aerosol generation or handling of powders, a NIOSH-approved respirator may be necessary.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures: A Step-by-Step Guide

The proper disposal of Ethyl 3-anilino-3-oxopropanoate waste must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[10]

Workflow for Disposal of Ethyl 3-anilino-3-oxopropanoate

cluster_collection Waste Collection cluster_disposal Disposal Pathway A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Compatible, Labeled Hazardous Waste Container A->B C Segregate from Incompatible Wastes B->C D Arrange for Pickup by Certified Hazardous Waste Contractor C->D E Choose Appropriate Disposal Method D->E F Incineration (Preferred Method for Organic Compounds) E->F Primary G Hazardous Waste Landfill (If Incineration is Not Available) E->G Alternative

Caption: Decision workflow for the proper disposal of Ethyl 3-anilino-3-oxopropanoate waste.

Step 1: Waste Collection and Segregation

  • Containerization: Collect all waste containing Ethyl 3-anilino-3-oxopropanoate in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "Ethyl 3-anilino-3-oxopropanoate."

  • Segregation: Store the waste container in a well-ventilated, designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[11]

Step 2: On-Site Neutralization (for Aqueous Solutions - Advanced Users Only)

Given that β-keto esters can undergo hydrolysis, a chemical neutralization process can be considered for dilute aqueous waste streams. This should only be performed by trained personnel in a controlled laboratory setting.

  • Acidic Hydrolysis:

    • Dilute the aqueous waste stream further with water in a suitable container placed in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) while stirring to hydrolyze the ester.

    • Causality: The acidic conditions catalyze the hydrolysis of the ester to a β-keto acid and ethanol.[4][5]

  • Decarboxylation:

    • Gently heat the resulting solution to promote decarboxylation of the β-keto acid to a less harmful ketone and carbon dioxide.[4][7]

  • Neutralization:

    • Cool the solution and neutralize it with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

  • Final Disposal:

    • The neutralized solution must still be collected as hazardous waste, as it will contain aniline and other byproducts.

Step 3: Off-Site Disposal

For pure Ethyl 3-anilino-3-oxopropanoate, contaminated materials (e.g., gloves, absorbent pads), and concentrated solutions, off-site disposal by a licensed hazardous waste management company is mandatory.

  • Incineration: This is the preferred method for the disposal of organic compounds.[12] High-temperature incineration with appropriate flue gas scrubbing will ensure the complete destruction of the molecule.

    • Causality: Thermal decomposition will break down the compound into simpler, less harmful substances. However, due to the nitrogen content, the formation of nitrogen oxides (NOx) is possible, necessitating proper emission controls.[13]

  • Hazardous Waste Landfill: If incineration is not a viable option, the waste may be disposed of in a certified hazardous waste landfill.[12] This method is less preferable as it does not destroy the chemical.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[14] Do not use combustible materials.

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[14]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion

The proper disposal of Ethyl 3-anilino-3-oxopropanoate is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific waste management policies and EHS department for further guidance.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aniline. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • ResearchGate. (2020, August 7). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubMed. (2020, March 5). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. National Center for Biotechnology Information. Retrieved from [Link]

  • Crimson Publishers. (2018, May 31). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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